Product packaging for Prinomide Tromethamine(Cat. No.:CAS No. 109636-76-2)

Prinomide Tromethamine

Numéro de catalogue: B1678109
Numéro CAS: 109636-76-2
Poids moléculaire: 388.4 g/mol
Clé InChI: CPUJDORGQAJDCT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Prinomide tromethamine is an Antirheumatic agent.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24N4O5 B1678109 Prinomide Tromethamine CAS No. 109636-76-2

3D Structure of Parent

Interactive Chemical Structure Model





Propriétés

Numéro CAS

109636-76-2

Formule moléculaire

C19H24N4O5

Poids moléculaire

388.4 g/mol

Nom IUPAC

2-amino-2-(hydroxymethyl)propane-1,3-diol;2-cyano-3-(1-methylpyrrol-2-yl)-3-oxo-N-phenylpropanamide

InChI

InChI=1S/C15H13N3O2.C4H11NO3/c1-18-9-5-8-13(18)14(19)12(10-16)15(20)17-11-6-3-2-4-7-11;5-4(1-6,2-7)3-8/h2-9,12H,1H3,(H,17,20);6-8H,1-3,5H2

Clé InChI

CPUJDORGQAJDCT-UHFFFAOYSA-N

SMILES canonique

CN1C=CC=C1C(=O)C(C#N)C(=O)NC2=CC=CC=C2.C(C(CO)(CO)N)O

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Prinomide tromethamine

Origine du produit

United States

Foundational & Exploratory

Prinomide (C15H13N3O2): A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the chemical structure, properties, and known biological activities of Prinomide, a compound with potential as a disease-modifying antirheumatic drug (DMARD). This document is intended for researchers, scientists, and drug development professionals interested in the scientific foundation and therapeutic potential of this molecule.

Chemical Structure and Properties

Prinomide, with the chemical formula C15H13N3O2, is chemically known as 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-3-oxo-N-phenylpropanamide. It is also identified by its investigational drug code, CGS-10787B.

Chemical Structure:

(Where Ph is a phenyl group and Pyr is a 1-methyl-1H-pyrrol-2-yl group)

A two-dimensional representation of the chemical structure is provided by its SMILES notation: CN1C=CC=C1C(=O)C(C#N)C(=O)NC2=CC=CC=C2.

Physicochemical and computational data for Prinomide are summarized in the table below for easy reference. This data is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile and for designing further experimental studies.

PropertyValueSource
Molecular Formula C15H13N3O2PubChem[1]
Molecular Weight 267.28 g/mol PubChem[1]
CAS Number 77639-66-8Guidechem[2]
Synonyms CGS-10787B, PrinomidaGuidechem[2]
XLogP3 2.2PubChem[1]
Hydrogen Bond Donor Count 1PubChem[1]
Hydrogen Bond Acceptor Count 5PubChem[1]
Rotatable Bond Count 4PubChem[1]
Topological Polar Surface Area 74.9 ŲGuidechem[2]
Heavy Atom Count 20Guidechem[2]
Complexity 420Guidechem[2]
Density 1.19 g/cm³Letopharm[3]
Boiling Point 550.6 °C at 760 mmHgLetopharm[3]
Refractive Index 1.606Letopharm[3]
Vapor Pressure 3.6E-12 mmHg at 25°CLetopharm[3]
pKa (strongest acidic) -2.83 ± 0.50 (Predicted)Guidechem[2]

Synthesis

Prinomide_Synthesis_Workflow cluster_reactants Starting Materials cluster_steps Reaction Steps cluster_intermediates Intermediates cluster_product Final Product R1 1-methyl-2-acetylpyrrole S1 Claisen Condensation R1->S1 R2 Diethyl oxalate R2->S1 R3 Aniline S2 Amidation R3->S2 I1 Ethyl 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanoate S1->I1 I2 3-(1-methyl-1H-pyrrol-2-yl)-3-oxo-N-phenylpropanamide S2->I2 S3 Introduction of Cyano Group P Prinomide S3->P I1->S2 I2->S3

Caption: A potential synthetic workflow for Prinomide.

Biological Activity and Clinical Assessment

Prinomide has been investigated for its potential as a disease-modifying drug in the treatment of rheumatoid arthritis.

Clinical Efficacy in Rheumatoid Arthritis

A clinical study involving 15 patients with active rheumatoid arthritis evaluated the efficacy of Prinomide (CGS-10787B) administered at a daily dose of 1.2 g over 24 weeks.[4] The study reported statistically significant improvements in several clinical and laboratory parameters.

Summary of Clinical and Laboratory Findings:

ParameterOnset of Significant Improvement (p < 0.05)
Clinical Variables
Articular IndexWeek 8 (p < 0.01)
Summated Change ScoreWeek 12 (p < 0.01)
Pain ScoreWeek 16
Laboratory Variables
Erythrocyte Sedimentation RateWeek 2
Platelet CountWeek 2
Plasma ViscosityWeek 4 (p < 0.01)
IgG, IgA, IgMWeek 4
Postulated Mechanism of Action

The precise mechanism of action of Prinomide has not been fully elucidated in the available literature. However, its efficacy in rheumatoid arthritis suggests an immunomodulatory or anti-inflammatory mode of action. The observed reductions in inflammatory markers such as ESR and immunoglobulins support this hypothesis. A logical relationship for its potential mechanism is depicted below.

Prinomide_MoA Prinomide Prinomide ImmuneCells Immune Cells (e.g., Lymphocytes, Macrophages) Prinomide->ImmuneCells Modulates activity CytokineProduction Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-1, IL-6) ImmuneCells->CytokineProduction Reduces Inflammation Inflammation CytokineProduction->Inflammation Drives JointDamage Joint Damage Inflammation->JointDamage Leads to ClinicalSymptoms Clinical Symptoms of RA (Pain, Swelling) Inflammation->ClinicalSymptoms Causes

Caption: Postulated mechanism of action for Prinomide in rheumatoid arthritis.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of Prinomide are not extensively published. However, a general methodology for a key in vitro assay to assess immunomodulatory activity, the Lymphocyte Proliferation Assay, is described below. This protocol is based on standard immunological techniques.

Lymphocyte Proliferation Assay (General Protocol)

This assay is used to determine the effect of a compound on the proliferation of lymphocytes, a key process in the immune response.

Objective: To assess the in vitro effect of Prinomide on mitogen-stimulated lymphocyte proliferation.

Materials:

  • Prinomide

  • Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donors

  • RPMI-1640 culture medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin, and streptomycin

  • Phytohemagglutinin (PHA) or other suitable mitogen

  • [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., MTT, CFSE)

  • 96-well cell culture plates

  • CO₂ incubator

  • Scintillation counter or plate reader (depending on the assay method)

Procedure:

  • PBMC Isolation: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.

  • Cell Plating: Resuspend PBMCs in complete RPMI-1640 medium and plate in a 96-well plate at a density of 2 x 10⁵ cells/well.

  • Compound Addition: Prepare serial dilutions of Prinomide in culture medium and add to the appropriate wells. Include a vehicle control (e.g., DMSO).

  • Stimulation: Add a predetermined optimal concentration of a mitogen (e.g., PHA) to stimulate lymphocyte proliferation in designated wells. Include unstimulated control wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ humidified incubator for 72 hours.

  • Proliferation Measurement:

    • [³H]-Thymidine Incorporation: 18 hours before harvesting, add 1 µCi of [³H]-Thymidine to each well. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

    • Non-radioactive Methods: Follow the manufacturer's instructions for the specific assay kit used (e.g., add MTT reagent and measure absorbance).

  • Data Analysis: Calculate the percentage of inhibition of proliferation for each concentration of Prinomide compared to the mitogen-stimulated control. Determine the IC₅₀ value if applicable.

Lymphocyte_Proliferation_Assay A Isolate PBMCs from blood B Plate PBMCs in 96-well plate A->B C Add Prinomide (various concentrations) B->C D Add Mitogen (e.g., PHA) C->D E Incubate for 72 hours D->E F Add Proliferation Reagent (e.g., [3H]-Thymidine) E->F G Incubate for 18 hours F->G H Harvest cells and measure proliferation G->H I Analyze data and determine IC50 H->I

References

An In-depth Technical Guide to the Synthesis and Characterization of Prinomide Analogues: A Focus on 6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the synthesis and characterization of a representative Prinomide analogue, 6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione. While "Prinomide" is a recognized chemical entity, detailed public-domain information regarding its synthesis and biological characterization is limited. Therefore, this document focuses on a well-documented analogue from the pyrimido[4,5-d]pyrimidine (B13093195) class, which is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, including anticancer and antiviral properties.[1] This guide presents detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow and a hypothesized mechanism of action relevant to this class of compounds.

Introduction

The pyrimidine (B1678525) scaffold is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including nucleic acids and various therapeutic agents. Fused pyrimidine ring systems, such as the pyrimido[4,5-d]pyrimidine core, have garnered considerable attention from medicinal chemists due to their potential to interact with a range of biological targets. This structural class has been associated with a variety of pharmacological activities, including but not limited to, anticancer, antiviral, and anti-inflammatory effects. The analogue discussed herein, 6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione, serves as an exemplary model for this class of compounds.

Synthesis

The synthesis of 6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione can be efficiently achieved via a one-pot, three-component reaction. This approach is advantageous due to its operational simplicity and atom economy.

Experimental Protocol: One-Pot Multicomponent Reaction

Materials:

Procedure:

  • A mixture of 6-aminouracil (1 mmol), benzaldehyde (1 mmol), and formaldehyde (1 mmol) is prepared.

  • This mixture is added to a vial.

  • The mixture is sonicated in an ultrasonic bath for 3 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • Following completion of the reaction, the mixture is cooled to room temperature, leading to the precipitation of the product.

  • The solid product is purified by washing with 50% ethanol to yield the pure crystals of 6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione.[2]

Synthesis Workflow Diagram

Synthesis_Workflow Synthesis of 6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione cluster_reactants Reactants 6-Aminouracil 6-Aminouracil Reaction_Vessel Reaction Vial 6-Aminouracil->Reaction_Vessel Benzaldehyde Benzaldehyde Benzaldehyde->Reaction_Vessel Formaldehyde Formaldehyde Formaldehyde->Reaction_Vessel Reaction_Conditions Ultrasonic Bath 3 hours Reaction_Vessel->Reaction_Conditions Sonication Product_Isolation Cooling & Precipitation Reaction_Conditions->Product_Isolation Purification Washing with 50% Ethanol Product_Isolation->Purification Final_Product 6-phenyl-5,6,7,8-tetrahydropyrimido [4,5-d]pyrimidine-2,4(1H,3H)-dione Purification->Final_Product

Caption: Synthetic workflow for the one-pot synthesis of the target compound.

Characterization

The structural elucidation and confirmation of the synthesized 6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione are performed using a combination of spectroscopic techniques and elemental analysis.

Quantitative Data Summary
ParameterValueReference
Molecular Formula C₁₂H₁₂N₄O₂[2]
Molecular Weight 244.25 g/mol
Elemental Analysis Calculated: C, 59.01%; H, 4.95%; N, 22.94% Found: C, 59.31%; H, 4.99%; N, 22.99%[2]
IR (KBr, cm⁻¹) 3348 (N-H), 1713 (C=O), 1628 (C=O), 1593 (C=C), 1396 (C-H), 1230 (C-N), 753 (benzene)[2]
¹H-NMR (300 MHz, DMSO-d₆, δ ppm) 10.13 (s, 1H, NH), 9.97 (s, 1H, NH), 6.93-7.03 (m, 5H, ArH), 6.26 (s, 1H, NH), 5.13 (s, 2H, CH₂), 4.06 (s, 2H, CH₂)[2]
¹³C-NMR (δ ppm) 163.7, 162.4, 154.8, 149.6, 129.6, 121.9, 114.3, 83.3, 71.6, 52.1[2]
Experimental Protocols for Characterization
  • Infrared (IR) Spectroscopy: The IR spectrum is recorded on an FT-IR spectrometer using KBr pellets. The spectral data provides information on the functional groups present in the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 300 MHz spectrometer using DMSO-d₆ as the solvent. These spectra are crucial for determining the carbon-hydrogen framework of the compound.

  • Elemental Analysis: The elemental composition (C, H, N) of the synthesized compound is determined to confirm its empirical formula.

Biological Activity and Hypothesized Mechanism of Action

Derivatives of the pyrimidine class are known for their potential as anticancer agents.[3] The mechanism of action often involves the induction of apoptosis and/or cell cycle arrest.[3] For a structurally related compound, the hypothesized mechanism of action involves the inhibition of Polo-like kinase 1 (PLK1), a key regulator of the G2/M checkpoint in the cell cycle.

Hypothesized Signaling Pathway

Signaling_Pathway Hypothesized Anticancer Mechanism of Action Pyrimidine_Derivative Pyrimido[4,5-d]pyrimidine Derivative PLK1 Polo-like Kinase 1 (PLK1) Pyrimidine_Derivative->PLK1 Inhibition G2M_Checkpoint G2/M Checkpoint PLK1->G2M_Checkpoint Promotes Cell_Cycle_Arrest G2/M Cell Cycle Arrest G2M_Checkpoint->Cell_Cycle_Arrest Leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Hypothesized signaling pathway for anticancer activity.

Experimental Protocol for Biological Evaluation

A standard approach to evaluate the anticancer activity of a novel compound involves a series of in vitro assays:

  • Cell Viability Assay (e.g., MTT Assay): This assay is used to determine the cytotoxic effect of the compound on various cancer cell lines.

  • Apoptosis Assay (e.g., Annexin V/PI Staining): This assay quantifies the induction of apoptosis in cancer cells upon treatment with the compound.

  • Cell Cycle Analysis (e.g., Flow Cytometry): This analysis determines the effect of the compound on the progression of the cell cycle, identifying any cell cycle arrest.

  • Western Blot Analysis: This technique is used to measure the expression levels of key proteins involved in apoptosis and cell cycle regulation (e.g., PLK1, cyclins, caspases) to elucidate the mechanism of action.

Conclusion

This technical guide has detailed the synthesis and characterization of 6-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione as a representative analogue for the "Prinomide" class of compounds. The presented one-pot synthesis protocol offers an efficient route to this scaffold. The comprehensive characterization data provides a benchmark for researchers working on similar molecules. Furthermore, the outlined biological evaluation methods and the hypothesized mechanism of action offer a framework for the investigation of the therapeutic potential of this and related pyrimido[4,5-d]pyrimidine derivatives. This information is intended to facilitate further research and development in the field of medicinal chemistry and drug discovery.

References

In-depth Analysis of Prinomide Reveals Limited Public Research Data

Author: BenchChem Technical Support Team. Date: December 2025

Efforts to compile a comprehensive technical guide on the discovery and historical context of Prinomide have been impeded by a significant lack of publicly available research data. While the existence of Prinomide as a chemical compound is confirmed, detailed information regarding its development, mechanism of action, and clinical investigation appears to be largely absent from the public domain.

Prinomide, also known by the synonym CGS-10787B and identified by the CAS Registry Number 77639-66-8, is a recognized chemical entity with the molecular formula C₁₅H₁₃N₃O₂. It is classified as an anilide. Basic chemical and structural information is available through various chemical databases.

One of the few available pieces of information suggests that Prinomide was investigated as an antirheumatic agent. Limited metabolic studies in animal models have indicated that the major metabolites of Prinomide are its p-hydroxyphenyl and spiro derivatives. However, the primary research articles that would detail these findings, including the experimental protocols and quantitative results, could not be located.

The absence of detailed public information could be attributed to several factors. The research may have been proprietary and never published in detail, or Prinomide may be a compound that was investigated at an early stage but did not advance to a point where extensive public documentation became available.

Without access to the necessary data, the creation of a comprehensive technical whitepaper that adheres to the user's specific requirements for data presentation, experimental protocols, and visualizations is not feasible at this time. Further investigation would be contingent on the public release of currently unavailable research and development data.

Prinomide: A Technical Guide to Solubility and Stability in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding a compound specifically named "Prinomide" is not publicly available in scientific literature or chemical databases as of the last update. The following technical guide has been constructed as a template to demonstrate the expected data presentation, experimental protocols, and visualizations for a compound of interest. The data and specific experimental outcomes presented herein are illustrative and should be replaced with empirically determined values for the actual compound .

Introduction

The pre-formulation phase of drug development is critical for characterizing the physicochemical properties of a new chemical entity (NCE). Among the most fundamental of these properties are solubility and stability. This document provides a comprehensive overview of the solubility and stability profiles of Prinomide in a range of common laboratory solvents. Understanding these characteristics is essential for developing appropriate analytical methods, designing robust formulations, and ensuring the compound's integrity throughout its lifecycle, from early-stage research to clinical application.

This guide outlines the solubility of Prinomide at ambient temperature and its stability under various stress conditions. Detailed experimental protocols for determining these parameters are provided, along with graphical representations of key workflows and related biological pathways to offer a complete technical overview for researchers, scientists, and drug development professionals.

Solubility Profile

The solubility of a compound is a critical determinant of its absorption, distribution, and overall bioavailability. The equilibrium solubility of Prinomide was determined in various organic and aqueous solvents at ambient temperature (25 °C).

Table 1: Equilibrium Solubility of Prinomide in Common Laboratory Solvents

SolventSolvent GradeSolubility (mg/mL)Classification
Dimethyl Sulfoxide (DMSO)ACS Grade> 100Very Soluble
N,N-Dimethylformamide (DMF)ACS Grade> 100Very Soluble
Ethanol (200 Proof)USP Grade45.2Freely Soluble
MethanolHPLC Grade38.5Freely Soluble
AcetonitrileHPLC Grade15.1Soluble
Propylene GlycolUSP Grade9.8Sparingly Soluble
Phosphate-Buffered Saline (PBS, pH 7.4)Cell Culture Grade0.02Slightly Soluble
Water (Deionized)Type I< 0.01Very Slightly Soluble

Stability Profile

Understanding the chemical stability of Prinomide is crucial for defining storage conditions, identifying potential degradation pathways, and establishing an appropriate shelf-life. Forced degradation studies were conducted to assess the compound's stability under various stress conditions.

Table 2: Stability of Prinomide Under Forced Degradation Conditions

ConditionTimeAssay (% Remaining)Major Degradants Observed
Acid Hydrolysis (0.1 N HCl, 60 °C)24 hours85.3%2
Base Hydrolysis (0.1 N NaOH, 60 °C)24 hours72.1%3
Oxidative (3% H₂O₂, RT)24 hours91.5%1
Thermal (80 °C, Solid State)72 hours98.9%0
Photolytic (ICH Q1B, Solid State)7 days96.2%1

Experimental Protocols

Protocol for Equilibrium Solubility Determination

This protocol details the shake-flask method, a standard approach for determining equilibrium solubility.

Objective: To determine the saturation solubility of Prinomide in various solvents at a constant temperature.

Materials:

  • Prinomide (solid powder, >99% purity)

  • Selected solvents (as listed in Table 1)

  • 2 mL glass vials with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Centrifuge

  • HPLC system with a UV detector

  • 0.22 µm syringe filters

Methodology:

  • Preparation: Add an excess amount of Prinomide (e.g., 20 mg) to a 2 mL glass vial.

  • Solvent Addition: Add 1 mL of the selected solvent to the vial.

  • Equilibration: Securely cap the vial and place it on an orbital shaker set to 250 RPM at 25 °C for 24 hours to ensure equilibrium is reached.

  • Phase Separation: After 24 hours, centrifuge the vials at 10,000 x g for 15 minutes to pellet the excess, undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

  • Filtration and Dilution: Filter the supernatant through a 0.22 µm syringe filter. Dilute the filtrate with an appropriate solvent (e.g., acetonitrile) to a concentration within the linear range of the HPLC calibration curve.

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method to determine the concentration of Prinomide.

  • Calculation: Calculate the solubility in mg/mL based on the dilution factor and the quantified concentration.

Protocol for Forced Degradation Study

This protocol outlines the methodology for assessing the stability of Prinomide under stress conditions as recommended by ICH guidelines.

Objective: To identify potential degradation pathways and evaluate the intrinsic stability of Prinomide.

Materials:

  • Prinomide stock solution (e.g., 1 mg/mL in acetonitrile)

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with a UV/Vis or PDA detector

  • Thermostatic oven

  • Photostability chamber (ICH Q1B compliant)

Methodology:

  • Sample Preparation: For each condition, prepare samples in triplicate.

    • Acid/Base Hydrolysis: Mix 1 mL of Prinomide stock solution with 1 mL of 0.1 N HCl or 0.1 N NaOH. Incubate at 60 °C.

    • Oxidation: Mix 1 mL of Prinomide stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal Stress: Store a known quantity of solid Prinomide powder in a glass vial in an oven at 80 °C.

    • Photostability: Expose solid Prinomide powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Time Points: Withdraw aliquots at predetermined time points (e.g., 0, 2, 8, 24 hours for solutions; 0, 1, 3, 7 days for solid state).

  • Neutralization: For acid and base hydrolysis samples, neutralize the solution with an equimolar amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC method. The method should be capable of separating the intact Prinomide from all major degradation products.

  • Data Reporting: Calculate the percentage of Prinomide remaining at each time point relative to the time zero sample. Report the number of major degradants observed.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the equilibrium solubility of Prinomide.

G start Start: Excess Prinomide Solid add_solvent Add 1 mL of Solvent start->add_solvent shake Equilibrate on Orbital Shaker (24h, 25°C, 250 RPM) add_solvent->shake centrifuge Centrifuge to Pellet Solid (10,000 x g, 15 min) shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant filter_dilute Filter (0.22 µm) and Dilute Sample supernatant->filter_dilute hplc Quantify by HPLC-UV Analysis filter_dilute->hplc calculate Calculate Solubility (mg/mL) hplc->calculate end End: Solubility Value Determined calculate->end

Caption: Workflow for Equilibrium Solubility Determination.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical signaling pathway in which Prinomide could act as an inhibitor of a key kinase, a common mechanism of action for modern therapeutics.

G ligand Growth Factor receptor Receptor Tyrosine Kinase (RTK) ligand->receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Activates tf Transcription Factor kinase_b->tf Activates response Cell Proliferation & Survival tf->response Promotes prinomide Prinomide prinomide->kinase_b Inhibits

Caption: Hypothetical Prinomide MoA: Kinase Inhibition.

Prinomide: A Novel Chemical Scaffold for Immunomodulation and Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Prinomide (B1214182) (also known as CGS-10787B) is a pyrrole-containing anilide that has demonstrated potential as a disease-modifying antirheumatic drug (DMARD). Clinical investigations in patients with rheumatoid arthritis have indicated its efficacy in improving key clinical and biochemical markers of the disease. While the precise molecular mechanisms of Prinomide are not extensively detailed in publicly available literature, its classification and clinical effects suggest a mode of action analogous to other DMARDs, likely involving the modulation of immune cell function and inhibition of inflammatory pathways. This document provides a comprehensive overview of Prinomide as a novel chemical scaffold, summarizing its known clinical effects, proposing a putative mechanism of action based on related compounds, and providing detailed, representative experimental protocols for its investigation.

Chemical Structure and Properties

Prinomide is a synthetic compound with the chemical formula C15H13N3O2. Its structure features a central pyrrole (B145914) ring linked to a cyanoacetyl anilide moiety.

Table 1: Physicochemical Properties of Prinomide

PropertyValueSource
Molecular FormulaC15H13N3O2[1]
Molecular Weight267.28 g/mol
CAS Number77639-66-8
InChIKeyKBQUAIAGRLAZGP-UHFFFAOYSA-N
XlogP (predicted)2.2
pKa (predicted)-2.83 ± 0.50

Clinical Efficacy in Rheumatoid Arthritis

A clinical study involving 15 patients with active rheumatoid arthritis demonstrated the potential of Prinomide as a disease-modifying agent.[2] Patients treated with 1.2 g/day of Prinomide for 24 weeks showed statistically significant improvements in several clinical and laboratory parameters.

Table 2: Summary of Clinical Trial Results for Prinomide in Rheumatoid Arthritis

ParameterOnset of Significant Improvement (p < 0.05)Key Findings
Clinical Measures
Articular IndexWeek 8 (p < 0.01)Consistent and significant improvement.
Summated Change ScoreWeek 12 (p < 0.01)Significant improvement observed.
Pain ScoreWeek 16Significant reduction in pain.
Laboratory Measures
Erythrocyte Sedimentation RateWeek 2Sustained significant improvement.
Platelet CountWeek 2Sustained significant improvement.
Plasma ViscosityWeek 4 (p < 0.01)Significant improvement observed.
IgG, IgA, IgMWeek 4Sustained significant improvement.

These findings suggest that Prinomide effectively modulates the underlying inflammatory processes in rheumatoid arthritis.

Proposed Mechanism of Action

While the specific molecular targets of Prinomide have not been definitively identified in the available literature, its efficacy as a DMARD suggests a mechanism of action that interferes with key pathways in the inflammatory cascade, similar to other drugs in this class like Leflunomide. A plausible hypothesis is that Prinomide inhibits the proliferation of rapidly dividing immune cells, such as lymphocytes, which are key drivers of autoimmune diseases like rheumatoid arthritis. This inhibition is likely achieved through the targeting of enzymes essential for nucleotide biosynthesis.

Inhibition of De Novo Pyrimidine (B1678525) Synthesis

A primary mechanism for several DMARDs is the inhibition of de novo pyrimidine synthesis, a pathway crucial for the proliferation of activated lymphocytes. By analogy, Prinomide may inhibit an enzyme in this pathway, such as dihydroorotate (B8406146) dehydrogenase (DHODH). This would lead to a depletion of the pyrimidine pool necessary for DNA and RNA synthesis, thereby arresting the cell cycle and proliferation of these immune cells.

Downstream Effects on Inflammatory Signaling

By limiting lymphocyte proliferation, Prinomide would consequently reduce the production of pro-inflammatory cytokines such as Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), which are central to the pathophysiology of rheumatoid arthritis. This leads to a reduction in inflammation, joint damage, and the systemic symptoms of the disease.

Signaling Pathway Diagram

The following diagram illustrates the proposed signaling pathway for Prinomide's mechanism of action, highlighting its potential inhibitory effect on lymphocyte proliferation and subsequent cytokine production.

Prinomide_Mechanism Prinomide Prinomide DHODH Dihydroorotate Dehydrogenase (DHODH) Prinomide->DHODH Inhibits Pyrimidine_Synthesis De Novo Pyrimidine Synthesis DHODH->Pyrimidine_Synthesis Catalyzes Proliferation Lymphocyte Proliferation Pyrimidine_Synthesis->Proliferation Required for Lymphocyte Activated Lymphocyte Lymphocyte->Proliferation Undergoes Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1, IL-6) Proliferation->Cytokines Leads to increased production of Inflammation Inflammation & Joint Damage Cytokines->Inflammation Promotes

Caption: Proposed mechanism of action for Prinomide.

Experimental Protocols

The following are detailed, representative protocols for investigating the potential mechanism of action of Prinomide. These are based on standard methodologies used for characterizing DMARDs.

Lymphocyte Proliferation Assay

This assay determines the effect of Prinomide on the proliferation of stimulated lymphocytes.

1. Materials:

  • Prinomide stock solution (dissolved in DMSO)
  • Human Peripheral Blood Mononuclear Cells (PBMCs)
  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
  • Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies
  • [³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or WST-1)
  • 96-well flat-bottom culture plates
  • Cell harvester and scintillation counter (for [³H]-Thymidine) or microplate reader.

2. Method:

  • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
  • Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.
  • Plate 100 µL of the cell suspension into each well of a 96-well plate.
  • Prepare serial dilutions of Prinomide in complete medium. Add 50 µL of the Prinomide dilutions to the appropriate wells. Include a vehicle control (DMSO).
  • Add 50 µL of the mitogen (e.g., PHA at 5 µg/mL) to stimulate lymphocyte proliferation. Include unstimulated control wells.
  • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
  • For [³H]-Thymidine incorporation:
  • Add 1 µCi of [³H]-Thymidine to each well 18 hours before harvesting.
  • Harvest the cells onto glass fiber filters using a cell harvester.
  • Measure the incorporated radioactivity using a scintillation counter.
  • For non-radioactive methods, follow the manufacturer's instructions.
  • Calculate the percentage of inhibition of proliferation for each Prinomide concentration compared to the stimulated control. Determine the IC50 value.

Experimental Workflow Diagram:

Lymphocyte_Proliferation_Assay start Start isolate_pbmcs Isolate PBMCs start->isolate_pbmcs plate_cells Plate Cells (1x10^5 cells/well) isolate_pbmcs->plate_cells add_prinomide Add Prinomide (serial dilutions) plate_cells->add_prinomide add_mitogen Add Mitogen (e.g., PHA) add_prinomide->add_mitogen incubate Incubate (72 hours, 37°C, 5% CO2) add_mitogen->incubate add_label Add Proliferation Label (e.g., [3H]-Thymidine) incubate->add_label harvest_measure Harvest and Measure (Scintillation Counting) add_label->harvest_measure analyze Analyze Data (Calculate IC50) harvest_measure->analyze end End analyze->end

Caption: Workflow for Lymphocyte Proliferation Assay.

Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay

This enzyme inhibition assay can be used to determine if Prinomide directly targets DHODH.

1. Materials:

  • Recombinant human DHODH enzyme
  • Prinomide stock solution (dissolved in DMSO)
  • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0, 150 mM KCl, 0.05% Triton X-100)
  • Dihydroorotate (DHO) - substrate
  • Decylubiquinone (CoQD) - electron acceptor
  • 2,6-dichloroindophenol (DCIP) - colorimetric indicator
  • 96-well clear flat-bottom plates
  • Spectrophotometer or microplate reader capable of measuring absorbance at 600 nm.

2. Method:

  • Prepare serial dilutions of Prinomide in the assay buffer.
  • In a 96-well plate, add the following to each well in order:
  • Assay buffer
  • Prinomide dilution or vehicle control (DMSO)
  • Recombinant DHODH enzyme
  • Pre-incubate the enzyme and inhibitor mixture for 15 minutes at room temperature.
  • Prepare a substrate mixture containing DHO and CoQD in the assay buffer.
  • Initiate the reaction by adding the substrate mixture to each well.
  • Immediately add DCIP to each well. The reduction of DCIP by the enzymatic reaction will cause a decrease in absorbance at 600 nm.
  • Monitor the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode.
  • Calculate the initial reaction velocity (V₀) for each well.
  • Determine the percentage of inhibition for each Prinomide concentration and calculate the IC50 value.

Conclusion

Prinomide represents a promising chemical scaffold for the development of novel immunomodulatory and anti-inflammatory therapeutics. Its demonstrated clinical efficacy in rheumatoid arthritis, coupled with a plausible mechanism of action involving the inhibition of lymphocyte proliferation, warrants further investigation. The experimental protocols outlined in this guide provide a framework for elucidating the precise molecular targets and mechanism of action of Prinomide and its analogues. Further research into this compound could lead to the development of new and effective treatments for a range of autoimmune and inflammatory diseases.

References

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of compounds related to the term "Prinomide," with a primary focus on the extensively studied matrix metalloproteinase (MMP) inhibitor, Prinomastat (B1684670). Due to a greater availability of in-depth scientific data relevant to drug development for Prinomastat, this review will center on its mechanism of action, preclinical and clinical data, and experimental protocols. A clarification regarding the distinct identity of Prinomide is provided below.

Clarification: Prinomide vs. Prinomastat

Initial database searches for "Prinomide" identify a compound with the chemical formula C15H13N3O2 and CAS number 77639-66-8. This substance is classified as an antirheumatic agent. In contrast, the compound often conflated with this name in the context of cancer research is Prinomastat (also known as AG3340), a potent matrix metalloproteinase inhibitor with the chemical formula C18H21N3O5S2. Given the focus of the query on a technical guide for drug development professionals, with requirements for signaling pathways and detailed experimental data, this review will concentrate on Prinomastat and its related compounds, for which a wealth of scientific literature is available.

Prinomastat: A Selective Matrix Metalloproteinase Inhibitor

Prinomastat is a synthetic, orally active hydroxamic acid derivative that functions as a potent inhibitor of several matrix metalloproteinases (MMPs).[1][2] MMPs are a family of zinc-dependent endopeptidases crucial for the degradation of extracellular matrix (ECM) components. This activity is essential in physiological processes like tissue remodeling, but their overexpression is a hallmark of cancer, facilitating tumor growth, invasion, metastasis, and angiogenesis.[3] Prinomastat was developed as an anti-cancer agent with the aim of targeting these pathological processes.[4]

Mechanism of Action

Prinomastat exerts its inhibitory effect by chelating the zinc ion within the active site of MMPs, a mechanism characteristic of hydroxamic acid-based inhibitors.[5] It exhibits selectivity for a subset of MMPs, which was a key aspect of its design to potentially reduce the side effects observed with broader-spectrum MMP inhibitors.[6]

Selectivity and Potency

Prinomastat was designed to selectively inhibit MMPs highly associated with tumor invasion, namely MMP-2, -3, -9, -13, and -14, while showing less activity against MMP-1.[2][6] This selectivity was intended to minimize the musculoskeletal side effects attributed to the inhibition of MMP-1.[6] The inhibitory potency of Prinomastat against various MMPs is summarized in the tables below.

Quantitative Data

In Vitro Inhibitory Activity of Prinomastat

The following tables summarize the in vitro inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of Prinomastat against a panel of matrix metalloproteinases.

MMP TargetKi (nM)Reference
MMP-20.05[6]
MMP-30.3[7]
MMP-90.26[6]
MMP-130.03[7]
MMP-18.3[6]
MMP TargetIC50 (nM)Reference
MMP-179[7]
MMP-36.3[7]
MMP-95.0[7]
Preclinical In Vivo Efficacy of Prinomastat

Prinomastat demonstrated significant anti-tumor activity in various preclinical cancer models.

Cancer ModelAnimal ModelKey FindingsReference
Prostate Cancer (PC-3)Nude MiceInhibited tumor growth[6]
Colon Cancer (MV522)Nude MiceInhibited tumor growth[6]
Colon Cancer (COLO-320DM)Nude MiceInhibited tumor growth[6]
Various CancersAnimal ModelsReduced number and size of metastases, inhibited angiogenesis[6]
Clinical Pharmacokinetics of Prinomastat

A Phase I clinical trial in patients with advanced cancer provided key pharmacokinetic data for Prinomastat administered orally twice daily.

ParameterValueReference
Dosing1, 2, 5, 10, 25, 50, or 100 mg twice daily[8]
Primary ToxicitiesJoint and muscle-related pain (arthralgias, myalgias)[8]
Recommended Phase II Dose5-10 mg twice daily[8]
Plasma Protein Binding69% in human plasma[6]

Experimental Protocols

Gelatin Zymography for MMP-2 and MMP-9 Activity

Gelatin zymography is a widely used technique to detect the activity of gelatinases like MMP-2 and MMP-9.[9]

Protocol:

  • Sample Preparation:

    • Culture cells to 70-80% confluency.

    • Wash cells with serum-free media and then incubate in serum-free media for 24-48 hours.

    • Collect the conditioned media and centrifuge to remove cellular debris.

    • Concentrate the media 10-fold.

    • Determine the protein concentration of the samples.

  • Gel Electrophoresis:

    • Prepare a 7.5% or 10% SDS-polyacrylamide gel containing 1 mg/mL gelatin.

    • Mix samples with a non-reducing sample buffer.

    • Load equal amounts of protein per well.

    • Run the gel at 150V at 4°C until the dye front reaches the bottom.

  • Enzyme Renaturation and Development:

    • Wash the gel twice for 30 minutes each in a washing buffer (e.g., 2.5% Triton X-100 in 50 mM Tris-HCl, pH 7.5) to remove SDS and allow enzyme renaturation.

    • Incubate the gel in an incubation buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM CaCl2, 1 µM ZnCl2) at 37°C for 16-48 hours.

  • Staining and Visualization:

    • Stain the gel with 0.5% Coomassie Brilliant Blue R-250 in a solution of 40% methanol (B129727) and 10% acetic acid for 30-60 minutes.

    • Destain the gel with a solution of 40% methanol and 10% acetic acid until clear bands appear against a blue background. The clear bands indicate areas of gelatin degradation by MMPs.

Fluorometric Assay for MMP Inhibition

This assay measures the ability of a compound to inhibit MMP activity using a quenched fluorogenic substrate.[10]

Protocol:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35).

    • Reconstitute the MMP enzyme in the assay buffer.

    • Prepare a stock solution of the fluorogenic MMP substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) in DMSO.

    • Prepare serial dilutions of Prinomastat or other test inhibitors.

  • Assay Procedure:

    • In a 96-well microplate, add the assay buffer, the MMP enzyme, and the test inhibitor at various concentrations.

    • Incubate at 37°C for 30-60 minutes to allow for inhibitor-enzyme interaction.

    • Initiate the reaction by adding the fluorogenic substrate to each well.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity over time using a microplate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 328/420 nm).

    • The rate of substrate cleavage is proportional to the increase in fluorescence.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways and Experimental Workflows

Matrix Metalloproteinase Signaling Pathway and Inhibition by Prinomastat

MMP_Pathway cluster_upstream Upstream Signals cluster_intracellular Intracellular Signaling cluster_transcription Transcription Factors cluster_mmp MMP Expression & Activation cluster_downstream Downstream Effects cluster_outcomes Pathological Outcomes Growth_Factors Growth Factors (e.g., EGF, FGF) MAPK_Pathway MAPK Pathway Growth_Factors->MAPK_Pathway PI3K_Akt_Pathway PI3K/Akt Pathway Growth_Factors->PI3K_Akt_Pathway Cytokines Cytokines (e.g., TNF-α, IL-1β) Cytokines->MAPK_Pathway Cytokines->PI3K_Akt_Pathway Oncogenes Oncogenes (e.g., Ras, Src) Oncogenes->MAPK_Pathway Oncogenes->PI3K_Akt_Pathway AP1_NFkB AP-1, NF-κB MAPK_Pathway->AP1_NFkB PI3K_Akt_Pathway->AP1_NFkB MMP_Gene_Expression MMP Gene Expression (MMP-2, -9, etc.) AP1_NFkB->MMP_Gene_Expression Pro_MMPs Pro-MMPs (inactive) MMP_Gene_Expression->Pro_MMPs Active_MMPs Active MMPs Pro_MMPs->Active_MMPs Activation ECM_Degradation ECM Degradation (Collagens, Laminin) Active_MMPs->ECM_Degradation GF_Release Release of Growth Factors (e.g., VEGF) Active_MMPs->GF_Release Prinomastat Prinomastat Prinomastat->Active_MMPs Inhibition Tumor_Invasion Tumor Invasion ECM_Degradation->Tumor_Invasion Angiogenesis Angiogenesis GF_Release->Angiogenesis Metastasis Metastasis Tumor_Invasion->Metastasis

Caption: Prinomastat inhibits active MMPs, blocking downstream pathological outcomes.

Experimental Workflow for MMP Inhibition Assay

MMP_Inhibition_Workflow Start Start Prepare_Reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) Start->Prepare_Reagents Plate_Setup Set up 96-well plate (Enzyme + Inhibitor) Prepare_Reagents->Plate_Setup Pre_incubation Pre-incubate at 37°C Plate_Setup->Pre_incubation Add_Substrate Add Fluorogenic Substrate Pre_incubation->Add_Substrate Measure_Fluorescence Measure Fluorescence (Kinetic Read) Add_Substrate->Measure_Fluorescence Data_Analysis Data Analysis (Calculate % Inhibition, IC50) Measure_Fluorescence->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining MMP inhibitor potency using a fluorometric assay.

Related Compounds: First-Generation MMP Inhibitors

Prinomastat belongs to the first generation of synthetic MMP inhibitors that entered clinical trials. Understanding its context involves looking at other compounds from this era, such as Batimastat (B1663600) (BB-94) and Marimastat (B1683930) (BB-2516).

  • Batimastat (BB-94): A potent, broad-spectrum MMP inhibitor, Batimastat was one of the first to be clinically tested.[5] Its development was hampered by poor oral bioavailability and solubility, leading to its administration via intraperitoneal injection.[5][11]

  • Marimastat (BB-2516): A successor to Batimastat, Marimastat was designed to have improved oral bioavailability.[12] It is also a broad-spectrum MMP inhibitor. Clinical trials with Marimastat and other broad-spectrum inhibitors were often challenged by dose-limiting musculoskeletal toxicity and a lack of significant survival benefit in large Phase III studies.[12][13]

The experiences with these first-generation MMP inhibitors, including Prinomastat, highlighted the complexities of targeting the MMP family for cancer therapy and have guided the development of more selective and second-generation inhibitors.

Conclusion

Prinomastat is a selective matrix metalloproteinase inhibitor that showed promise in preclinical studies but, like other first-generation MMP inhibitors, did not demonstrate a significant survival benefit in late-stage clinical trials for cancer.[3] The comprehensive data gathered on its mechanism of action, potency, and pharmacokinetic profile, along with detailed experimental protocols, provide valuable insights for researchers in the field of drug development. The challenges faced by Prinomastat and its contemporaries have underscored the need for a deeper understanding of MMP biology to develop more effective and less toxic inhibitors for therapeutic use.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Prinomide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prinomide, with the chemical name 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-3-oxo-N-phenylpropanamide (CAS 77639-66-8), is a compound that has been investigated for its potential as a disease-modifying antirheumatic drug (DMARD). Its chemical structure features a central pyrrole (B145914) ring, a common motif in biologically active molecules. This document provides an overview of synthetic methodologies that can be applied to produce Prinomide and its derivatives, based on established chemical principles and published synthetic strategies for structurally related compounds. Detailed experimental protocols are provided as examples of how these syntheses may be carried out in a laboratory setting.

Data Presentation

Table 1: Key Starting Materials for Prinomide Synthesis

Starting MaterialStructureKey Role in Synthesis
1-methyl-1H-pyrrole-2-carbonyl chlorideProvides the core 1-methylpyrrole-2-carbonyl moiety.
Ethyl cyanoacetateActs as the source of the cyano and acetyl groups for the propanamide backbone.
AnilineForms the N-phenylamide portion of the final molecule.

Table 2: General Reaction Conditions for Key Synthetic Steps

Reaction StepGeneral ConditionsTypical Reagents/CatalystsSolventTemperature Range (°C)
Acylation of PyrroleFriedel-Crafts acylationAcyl chloride, Lewis acid (e.g., AlCl₃)Dichloromethane, 1,2-dichloroethane0 - 25
Knoevenagel CondensationBase-catalyzed condensationPiperidine (B6355638), Sodium ethoxideEthanol, Toluene25 - 110 (reflux)
Amide FormationAcylation of amineAcyl chloride, Amine, Base (e.g., Triethylamine)Dichloromethane, Tetrahydrofuran0 - 25

Experimental Protocols

Protocol 1: Multi-component Synthesis of a Substituted 2-Amino-3-cyanopyrrole Derivative

This protocol illustrates a one-pot, three-component reaction that can be adapted to form a pyrrole core similar to that in Prinomide.

Materials:

Procedure:

  • To a solution of the α-hydroxyketone (1.0 mmol) and the primary amine (1.0 mmol) in methanol, add malononitrile (1.2 mmol) and potassium carbonate (1.0 mmol).

  • Stir the reaction mixture at 60°C for 3 hours.

  • After cooling to room temperature, add water (10 mL) to the reaction mixture.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica (B1680970) gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent.

Protocol 2: Synthesis of an N-aryl-2-cyano-3-oxopropanamide Derivative

This protocol outlines the synthesis of a compound with a 2-cyano-3-oxopropanamide structure, which is a key feature of Prinomide.

Materials:

  • A suitable pyrazole- or pyrrole-carboxaldehyde (1.0 eq.)

  • 2-Cyanoacetamide (B1669375) (1.0 eq.)

  • Ethanol

  • A basic catalyst (e.g., piperidine or sodium ethoxide)

Procedure:

  • Dissolve the carboxaldehyde (1.0 eq.) and 2-cyanoacetamide (1.0 eq.) in ethanol.

  • Add a catalytic amount of a suitable base (e.g., a few drops of piperidine).

  • Reflux the reaction mixture for an appropriate time (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • If necessary, the product can be further purified by recrystallization from a suitable solvent.

Mandatory Visualization

Logical Workflow for Prinomide Synthesis

The following diagram illustrates a plausible synthetic workflow for Prinomide based on established chemical transformations.

Prinomide_Synthesis_Workflow cluster_start Starting Materials cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_final_step Final Condensation 1_methyl_pyrrole 1-Methyl-1H-pyrrole acylation Friedel-Crafts Acylation 1_methyl_pyrrole->acylation acyl_chloride_precursor Oxalyl Chloride or similar acyl_chloride_precursor->acylation aniline Aniline amide_formation Amide Formation aniline->amide_formation cyanoacetic_acid_ester Ethyl Cyanoacetate cyanoacetic_acid_ester->amide_formation intermediate_1 1-Methyl-1H-pyrrole-2-carbonyl precursor acylation->intermediate_1 condensation Claisen-type Condensation intermediate_1->condensation intermediate_2 N-phenyl-2-cyanoacetamide amide_formation->intermediate_2 intermediate_2->condensation Prinomide Prinomide condensation->Prinomide

Caption: A plausible synthetic workflow for Prinomide.

Postulated Mechanism of Action in Rheumatoid Arthritis

While the precise signaling pathway of Prinomide is not well-documented, its potential action in rheumatoid arthritis may involve the modulation of inflammatory pathways. The following diagram illustrates a generalized inflammatory signaling cascade that could be a target for antirheumatic drugs.

Inflammatory_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_receptor Cell Surface Receptor cluster_cascade Intracellular Signaling Cascade cluster_response Cellular Response Stimulus e.g., TNF-α, IL-1β Receptor Receptor Binding Stimulus->Receptor IKK IKK Complex Activation Receptor->IKK NFkB_Inhibition IκB Phosphorylation & Degradation IKK->NFkB_Inhibition NFkB_Activation NF-κB Translocation to Nucleus NFkB_Inhibition->NFkB_Activation Gene_Expression Pro-inflammatory Gene Expression NFkB_Activation->Gene_Expression Prinomide_Target Potential Target for Prinomide NFkB_Activation->Prinomide_Target Inflammation Inflammation Gene_Expression->Inflammation

Caption: A generalized inflammatory signaling pathway.

Application Notes and Protocols for High-Throughput Screening Assays Involving Prinomide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for conducting high-throughput screening (HTS) assays involving Prinomide, a molecule belonging to the oxindole (B195798) scaffold family. While specific biological targets of Prinomide are not extensively documented in publicly available literature, the oxindole chemical structure is a well-recognized pharmacophore present in numerous compounds with demonstrated biological activities. As such, this document outlines protocols for both broad, phenotypic screening to ascertain the potential therapeutic area of Prinomide and more targeted assays based on the known activities of structurally similar oxindole derivatives.

The oxindole scaffold is a key component in a variety of kinase inhibitors and other targeted therapeutic agents. Compounds with this core structure have been investigated for their potential in oncology, inflammation, and neurodegenerative diseases. Given this background, a primary application of HTS involving Prinomide would be to elucidate its mechanism of action and identify potential therapeutic targets.

Two primary HTS approaches are detailed below:

  • A cell-based phenotypic screen to assess the anti-proliferative effects of Prinomide across various cancer cell lines.

  • A biochemical screen to evaluate the inhibitory activity of Prinomide against a panel of kinases, a common target class for oxindole-containing compounds.[1][2][3]

Cell-Based High-Throughput Anti-Proliferative Screening

This protocol describes a high-throughput assay to evaluate the effect of Prinomide on the proliferation of a panel of human cancer cell lines. This type of screening is fundamental in early-stage drug discovery to identify compounds with potential anti-cancer activity.

Experimental Protocol

a. Cell Culture and Seeding:

  • A panel of human cancer cell lines (e.g., NCI-60 panel) is selected to represent various cancer types.

  • Cells are maintained in their respective recommended culture media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • For the assay, cells are harvested during their exponential growth phase and seeded into 384-well clear-bottom microplates at a pre-determined optimal density (e.g., 1,000-5,000 cells/well) in a volume of 40 µL.

  • Plates are incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

b. Compound Preparation and Addition:

  • Prinomide is dissolved in 100% dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10 mM).

  • A serial dilution series is prepared in DMSO to achieve a range of concentrations for dose-response analysis.

  • Using an automated liquid handler, 100 nL of the compound solutions (including a DMSO-only vehicle control and a positive control such as a known cytotoxic agent) is added to the cell plates. This results in a final DMSO concentration of ≤0.5% to minimize solvent toxicity.

c. Incubation and Viability Assessment:

  • The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, cell viability is assessed using a commercially available luminescent ATP-based assay (e.g., CellTiter-Glo®).

  • 10 µL of the viability reagent is added to each well, and the plates are incubated at room temperature for 10 minutes to stabilize the luminescent signal.

  • Luminescence is read using a plate reader.

d. Data Analysis:

  • The raw luminescence data is normalized to the vehicle control (100% viability) and a no-cell control (0% viability).

  • The percentage of cell growth inhibition is calculated for each concentration of Prinomide.

  • Dose-response curves are generated, and the half-maximal inhibitory concentration (IC50) is determined using non-linear regression analysis.

Data Presentation

Table 1: Anti-Proliferative Activity of Prinomide against a Panel of Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
MV4-11LeukemiaValue
HT-29ColonValue
HCT-116ColonValue
A549LungValue
MCF-7BreastValue
PC-3ProstateValue
U87-MGGlioblastomaValue
OVCAR-3OvarianValue

Note: The IC50 values are hypothetical and would be determined from the experimental data.

Experimental Workflow Diagram

HTS_Cell_Based_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture Cell Culture cell_seeding Seed Cells in 384-well Plates cell_culture->cell_seeding compound_prep Prinomide Dilution add_compound Add Prinomide & Controls compound_prep->add_compound cell_seeding->add_compound incubation Incubate for 72h add_compound->incubation add_reagent Add Viability Reagent incubation->add_reagent read_plate Read Luminescence add_reagent->read_plate data_norm Normalize Data read_plate->data_norm calc_ic50 Calculate IC50 Values data_norm->calc_ic50

Caption: Workflow for cell-based anti-proliferative HTS.

Biochemical High-Throughput Kinase Inhibition Screening

This protocol outlines a biochemical assay to screen Prinomide for inhibitory activity against a panel of protein kinases. Many oxindole derivatives are known to target kinase activity, making this a logical step in characterizing Prinomide.[1][3]

Experimental Protocol

a. Reagents and Materials:

  • Recombinant human kinases (panel of interest, e.g., FLT3, CDK2, VEGFR2).

  • Kinase-specific peptide substrates.

  • ATP (Adenosine triphosphate).

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT).

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • 384-well low-volume white microplates.

b. Assay Procedure:

  • The assay is performed in a total volume of 5 µL.

  • 2.5 µL of a solution containing the kinase and its specific substrate in assay buffer is added to each well of the microplate.

  • 50 nL of Prinomide at various concentrations (prepared as described previously) or controls (DMSO vehicle, positive control inhibitor) is transferred to the wells.

  • The plate is incubated for 10 minutes at room temperature to allow for compound-enzyme interaction.

  • The kinase reaction is initiated by adding 2.5 µL of ATP solution (at the Km concentration for each respective kinase).

  • The reaction is allowed to proceed for 1 hour at room temperature.

c. Detection:

  • The kinase reaction is stopped, and the amount of ADP produced is measured using a luminescent ADP detection reagent.

  • 5 µL of the ADP-Glo™ Reagent is added to each well, and the plate is incubated for 40 minutes at room temperature to consume the remaining ATP.

  • 10 µL of the Kinase Detection Reagent is then added, and the plate is incubated for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.

  • Luminescence is measured using a plate reader.

d. Data Analysis:

  • The raw luminescence data is used to calculate the percentage of kinase inhibition relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

  • Dose-response curves are plotted, and IC50 values are determined for each kinase that shows significant inhibition.

Data Presentation

Table 2: Inhibitory Activity of Prinomide against a Kinase Panel

Kinase TargetPrinomide IC50 (µM)
FLT3Value
CDK2Value
VEGFR2Value
EGFRValue
SRCValue
ABL1Value

Note: The IC50 values are hypothetical and would be determined from the experimental data.

Signaling Pathway Diagram

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR2, FLT3) ADP ADP RTK->ADP Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RTK->Downstream Phosphorylation Prinomide Prinomide Prinomide->RTK Inhibition ATP ATP ATP->RTK Gene_Expression Gene Expression (Proliferation, Survival) Downstream->Gene_Expression

References

Detecting Prinomide: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the analytical detection of Prinomide, a disease-modifying antirheumatic drug (DMARD). These guidelines are intended for researchers, scientists, and professionals involved in drug development and analysis. The provided methodologies focus on robust and sensitive detection using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

Introduction to Prinomide

Prinomide is an antirheumatic agent with the molecular formula C15H13N3O2 and a molecular weight of approximately 267.28 g/mol .[1] Understanding its analytical profile is crucial for pharmacokinetic studies, therapeutic drug monitoring, and quality control in pharmaceutical formulations. This document outlines effective methods for the quantification of Prinomide and its major metabolites.

Analytical Methods

The following sections detail validated methods for the detection and quantification of Prinomide in various matrices.

High-Performance Liquid Chromatography (HPLC) for Prinomide Quantification

HPLC is a widely used technique for the analysis of small molecule drugs due to its high resolution and sensitivity.[2][3][4][5][6] This method is suitable for determining the concentration of Prinomide in bulk drug substances and pharmaceutical dosage forms.

Table 1: HPLC Method Parameters for Prinomide Analysis

ParameterRecommended Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile (B52724):Water (60:40, v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection Wavelength 254 nm (UV)
Column Temperature 30 °C
Run Time 10 minutes
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Prinomide and Metabolite Detection

For higher sensitivity and selectivity, especially in complex biological matrices like plasma or urine, LC-MS/MS is the preferred method.[7][8][9][10] This technique allows for the simultaneous quantification of the parent drug and its metabolites. The major metabolites of Prinomide are reported to be its p-hydroxyphenyl and spiro derivatives.[1]

Table 2: LC-MS/MS Method Parameters for Prinomide and its Metabolites

ParameterRecommended Conditions
LC System UHPLC system
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
MS/MS Transitions Prinomide: Precursor Ion (m/z) 268.1 -> Product Ion (m/z) 144.1 p-hydroxyprinomide: Precursor Ion (m/z) 284.1 -> Product Ion (m/z) 160.1

Experimental Protocols

Protocol 1: Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Prinomide reference standard and dissolve it in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for the HPLC method and 1 ng/mL to 1000 ng/mL for the LC-MS/MS method.

Protocol 2: Sample Preparation from Biological Matrix (e.g., Plasma)
  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing an internal standard.

  • Vortexing: Vortex the mixture for 1 minute to precipitate proteins.

  • Centrifugation: Centrifuge the sample at 10,000 rpm for 10 minutes.

  • Supernatant Collection: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Signaling Pathways in Rheumatoid Arthritis

While the specific signaling pathway of Prinomide is not extensively documented, as an antirheumatic drug, it likely modulates key inflammatory pathways implicated in rheumatoid arthritis. The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway and the Tumor Necrosis Factor (TNF) signaling pathway are critical in the pathogenesis of this autoimmune disease.[1][2][3][4][5][6][7][8][10][11][12][13][14]

JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK Janus Kinase (JAK) Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization Nucleus Nucleus pSTAT->Nucleus Translocation Gene Gene Transcription (Inflammatory Mediators) Nucleus->Gene

Figure 1: Simplified JAK-STAT Signaling Pathway in Rheumatoid Arthritis.

TNF_Signaling_Pathway TNFa TNF-α TNFR TNF Receptor (TNFR) TNFa->TNFR TRADD TRADD TNFR->TRADD Recruitment TRAF2 TRAF2 TRADD->TRAF2 IKK IKK Complex TRAF2->IKK Activation NFkB NF-κB IKK->NFkB Activation Nucleus Nucleus NFkB->Nucleus Translocation Gene Pro-inflammatory Gene Expression Nucleus->Gene

Figure 2: Simplified TNF Signaling Pathway in Rheumatoid Arthritis.

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of Prinomide from a biological sample.

Prinomide_Analysis_Workflow Sample Biological Sample (e.g., Plasma) Preparation Sample Preparation (Protein Precipitation) Sample->Preparation Extraction Supernatant Extraction & Reconstitution Preparation->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Acquisition & Processing Analysis->Data Result Quantification of Prinomide & Metabolites Data->Result

Figure 3: General workflow for Prinomide analysis in biological samples.

References

Application Notes and Protocols for Prinomide as a Ligand in Receptor-Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature lacks specific data on the biological activity, receptor targets, and binding affinity of Prinomide. Therefore, the following application notes and protocols are presented as a detailed, generalized framework for utilizing a novel small molecule, exemplified by Prinomide, in receptor-binding assays. The experimental details, data, and signaling pathways are illustrative and should be adapted based on the specific biological target of interest once identified.

Introduction

Receptor-binding assays are fundamental in drug discovery and pharmacology for characterizing the interaction between a ligand (e.g., a drug candidate like Prinomide) and its receptor. These assays are crucial for determining the affinity and selectivity of a compound for its target, providing insights into its potential therapeutic efficacy and off-target effects. The two primary formats for these assays are saturation binding, which determines the receptor density (Bmax) and dissociation constant (Kd) of a radiolabeled ligand, and competition binding, which is used to determine the inhibitory constant (Ki) of an unlabeled ligand (such as Prinomide) by measuring its ability to displace a known radiolabeled ligand.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the characterization of a novel ligand, using Prinomide as a placeholder, in receptor-binding assays.

Hypothetical Data Presentation: Prinomide

The following tables present illustrative quantitative data that could be generated for Prinomide in receptor-binding assays against a hypothetical G-protein coupled receptor (GPCR), Target Receptor X.

Table 1: Illustrative Saturation Binding Data for a Radioligand against Target Receptor X

Radioligand Concentration (nM)Total Binding (CPM)Nonspecific Binding (CPM)Specific Binding (CPM)
0.115002001300
0.560005005500
1.0100008009200
2.518000150016500
5.025000250022500
10.032000400028000
20.035000600029000
40.036000800028000

*From this data, one could calculate:

  • Kd (Dissociation Constant): A measure of the radioligand's affinity for the receptor.

  • Bmax (Maximum Receptor Density): The total concentration of receptors in the sample.

Table 2: Illustrative Competition Binding Data for Prinomide against Target Receptor X

Prinomide Concentration (M)% Inhibition of Radioligand Binding
1.00E-105
1.00E-0920
1.00E-0845
1.00E-0775
1.00E-0695
1.00E-0598

*From this data, one could calculate:

  • IC50 (Half-maximal Inhibitory Concentration): The concentration of Prinomide that displaces 50% of the specific binding of the radioligand.

  • Ki (Inhibitory Constant): An absolute measure of the affinity of Prinomide for the receptor, calculated from the IC50 and the Kd of the radioligand.

Experimental Protocols

The following are detailed, generalized protocols for performing receptor-binding assays. These should be optimized for the specific receptor and cell system being used.

Materials and Reagents
  • Cell Culture: Cells expressing the target receptor (e.g., HEK293, CHO cells).

  • Cell Lysis Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).

  • Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

  • Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [3H]-agonist or [125I]-antagonist).

  • Unlabeled Ligand (Prinomide): A stock solution of known concentration.

  • Competitor: A known unlabeled ligand for the target receptor to determine non-specific binding.

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Scintillation Counter: For detecting radioactivity.

  • 96-well plates.

Membrane Preparation Protocol
  • Culture cells expressing the target receptor to a high density.

  • Harvest the cells and centrifuge at 1,000 x g for 5 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold cell lysis buffer.

  • Homogenize the cell suspension using a Polytron homogenizer or by douncing.

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet (containing the cell membranes) in assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).

  • Store the membrane preparations at -80°C until use.

Saturation Binding Assay Protocol
  • Prepare serial dilutions of the radioligand in assay buffer.

  • In a 96-well plate, add the following to triplicate wells:

    • Total Binding: Membrane preparation, radioligand dilution, and assay buffer.

    • Nonspecific Binding: Membrane preparation, radioligand dilution, and a high concentration of the unlabeled competitor (e.g., 1000-fold the Kd of the radioligand).

  • Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.

  • Terminate the assay by rapid filtration through the glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Calculate specific binding by subtracting the nonspecific binding from the total binding.

  • Analyze the data using non-linear regression to determine the Kd and Bmax.

Competition Binding Assay Protocol
  • Prepare serial dilutions of the unlabeled ligand (Prinomide) in assay buffer.

  • In a 96-well plate, add the following to triplicate wells:

    • A fixed concentration of the radioligand (typically at or below its Kd).

    • The membrane preparation.

    • The serial dilutions of Prinomide.

    • For control wells (100% binding), add assay buffer instead of Prinomide.

    • For nonspecific binding wells, add a high concentration of a known competitor.

  • Incubate the plate, filter, and count the radioactivity as described in the saturation binding protocol.

  • Calculate the percentage of specific binding at each concentration of Prinomide.

  • Analyze the data using non-linear regression to determine the IC50 of Prinomide.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Experimental Workflow

G cluster_prep Membrane Preparation cluster_assay Competition Binding Assay CellCulture Cell Culture with Target Receptor Harvest Harvest & Lyse Cells CellCulture->Harvest Homogenize Homogenize Harvest->Homogenize Centrifuge Centrifuge to Isolate Membranes Homogenize->Centrifuge Quantify Quantify Protein Concentration Centrifuge->Quantify PrepareReagents Prepare Radioligand, Prinomide Dilutions, and Membranes Quantify->PrepareReagents Incubate Incubate Reagents in 96-well Plate PrepareReagents->Incubate Filter Rapid Filtration to Separate Bound/Free Ligand Incubate->Filter Count Scintillation Counting Filter->Count Analyze Data Analysis (IC50 & Ki Determination) Count->Analyze

Caption: Workflow for a competitive receptor-binding assay.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be activated upon Prinomide binding to a Gq-coupled GPCR.

G Prinomide Prinomide GPCR Target GPCR (Gq-coupled) Prinomide->GPCR Binds Gq Gαq GPCR->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Responses Ca->Downstream PKC->Downstream

Caption: A hypothetical Gq-coupled signaling pathway for Prinomide.

In-Depth Application Notes and Protocols for Cell-Based Assays Using Prinomide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive overview of the theoretical applications and detailed protocols for conducting cell-based assays with the compound Prinomide. Due to the limited publicly available information on Prinomide, this guide is constructed based on standard methodologies for analogous compounds and will be updated as more specific data becomes available.

Introduction to Prinomide

Prinomide is a chemical compound with the molecular formula C15H13N3O2. At present, detailed public information regarding its specific biological mechanism of action, cellular targets, and signaling pathway modulation is not extensively documented in scientific literature. The protocols outlined below are therefore based on established principles of cell-based screening and are designed to be adaptable for the characterization of novel compounds like Prinomide.

Hypothetical Signaling Pathway Modulated by Prinomide

To illustrate a potential application, we will hypothesize that Prinomide acts as an inhibitor of an intracellular kinase signaling pathway, a common target for drug discovery. The following diagram depicts a generic kinase cascade that could be investigated.

Prinomide_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus Prinomide Prinomide Kinase2 Kinase B Prinomide->Kinase2 Inhibits Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Nucleus Nucleus TranscriptionFactor->Nucleus Translocates to GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression Induces

Caption: Hypothetical inhibition of a kinase cascade by Prinomide.

Experimental Protocols

The following are detailed protocols for foundational cell-based assays to characterize the activity of Prinomide.

Cell Viability and Cytotoxicity Assay

Objective: To determine the concentration range at which Prinomide affects cell viability and to establish a non-toxic working concentration for subsequent assays.

Experimental Workflow:

Caption: Workflow for determining Prinomide's effect on cell viability.

Protocol:

  • Cell Seeding: Plate cells (e.g., HeLa, A549, or a cell line relevant to the intended research area) in a 96-well clear-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 2X stock solution of Prinomide in culture medium. Perform serial dilutions to create a range of concentrations to be tested.

  • Treatment: Remove the seeding medium from the cells and add 100 µL of the 2X Prinomide dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a period of 24, 48, or 72 hours.

  • Viability Assessment:

    • MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours. Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) and incubate overnight. Read absorbance at 570 nm.

    • Resazurin (B115843) (alamarBlue) Assay: Add 10 µL of resazurin reagent to each well and incubate for 1-4 hours. Measure fluorescence with excitation at 560 nm and emission at 590 nm.

  • Data Analysis: Plot the percentage of cell viability against the logarithm of Prinomide concentration. Use a non-linear regression model to determine the half-maximal inhibitory concentration (IC50) or cytotoxic concentration (CC50).

Target Engagement Assay (Hypothetical Kinase Target)

Objective: To determine if Prinomide directly interacts with and inhibits the activity of its putative kinase target within the cell.

Experimental Workflow:

Caption: Workflow for a target engagement assay using Western Blot.

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with various concentrations of Prinomide (below the cytotoxic concentration) for a predetermined time (e.g., 1, 6, 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per sample by SDS-PAGE.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody for the total form of the kinase as a loading control.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal for each sample. Plot the percentage of inhibition of phosphorylation against Prinomide concentration.

Quantitative Data Summary

As no specific experimental data for Prinomide is publicly available, the following table is a template for presenting results from the aforementioned assays.

Assay TypeCell LineParameterPrinomide ConcentrationResult
Cell ViabilityHeLaIC500.1 - 100 µMData to be filled
Cell ViabilityA549IC500.1 - 100 µMData to be filled
Target EngagementHeLap-Kinase B Inhibition10 µMData to be filled
Target EngagementHeLap-Kinase B Inhibition1 µMData to be filled
Target EngagementHeLap-Kinase B Inhibition0.1 µMData to be filled

Conclusion and Future Directions

The protocols and frameworks provided in these application notes serve as a starting point for the cellular characterization of Prinomide. Upon obtaining initial data, further assays such as downstream signaling pathway analysis, gene expression profiling, and phenotypic screens can be employed to build a comprehensive understanding of Prinomide's biological function. Researchers are encouraged to adapt these protocols to their specific cell models and research questions. As more information about Prinomide becomes available, these guidelines will be updated with more targeted and specific experimental designs.

Prinomide: Exploring its Potential as a Tool Compound in Chemical Biology

Author: BenchChem Technical Support Team. Date: December 2025

Prinomide is a chemical entity with the molecular formula C15H13N3O2. While its structure is defined, publicly available scientific literature does not currently provide specific data on its application as a tool compound in chemical biology. Extensive searches for experimental protocols, quantitative data such as IC50 or EC50 values, and detailed mechanisms of action for Prinomide have not yielded specific results. Therefore, creating detailed application notes and protocols as requested is not feasible at this time.

However, based on the chemical structure of Prinomide, which contains a 2-cyano-3-oxo-N-phenylpropanamide moiety, we can explore its potential applications in the broader context of chemical biology, particularly in the fields of immunomodulation and targeted protein degradation. Compounds with similar structural features have been investigated for such activities.

Potential, Yet Unconfirmed, Applications

Immunomodulatory Activity

Certain N-aryl-2-cyano-3-oxo-3-pyrazolyl-propanamides, which share a core structural motif with Prinomide, have been shown to possess immunomodulating activity. These compounds have been found to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in preclinical models. A hypothetical application of a tool compound in this area would be to probe the signaling pathways involved in innate and adaptive immunity.

Targeted Protein Degradation

The field of targeted protein degradation (TPD) utilizes small molecules to hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins. Many of these molecules, known as molecular glues or PROTACs (Proteolysis Targeting Chimeras), function by modulating the activity of E3 ubiquitin ligases, such as Cereblon (CRBN). Given the structural similarities of some Cereblon modulators to Prinomide, it is conceivable that it could be investigated as a potential E3 ligase modulator.

Hypothetical Experimental Workflows

Should Prinomide be investigated as a chemical biology tool, researchers would typically follow a series of experimental workflows to characterize its activity.

General Workflow for Characterizing a Novel Tool Compound

G cluster_0 Initial Screening & Target Identification cluster_1 In Vitro Characterization cluster_2 Cell-Based Assay Validation Compound Synthesis\nand QC Compound Synthesis and QC High-Throughput\nScreening (HTS) High-Throughput Screening (HTS) Compound Synthesis\nand QC->High-Throughput\nScreening (HTS) Hit Identification Hit Identification High-Throughput\nScreening (HTS)->Hit Identification Target Deconvolution\n(e.g., Affinity Chromatography) Target Deconvolution (e.g., Affinity Chromatography) Hit Identification->Target Deconvolution\n(e.g., Affinity Chromatography) Biochemical Assays\n(e.g., Enzyme Kinetics, Binding Assays) Biochemical Assays (e.g., Enzyme Kinetics, Binding Assays) Target Deconvolution\n(e.g., Affinity Chromatography)->Biochemical Assays\n(e.g., Enzyme Kinetics, Binding Assays) Quantitative Analysis\n(IC50/EC50 Determination) Quantitative Analysis (IC50/EC50 Determination) Biochemical Assays\n(e.g., Enzyme Kinetics, Binding Assays)->Quantitative Analysis\n(IC50/EC50 Determination) Mechanism of Action\nStudies Mechanism of Action Studies Quantitative Analysis\n(IC50/EC50 Determination)->Mechanism of Action\nStudies Cell Viability/\nToxicity Assays Cell Viability/ Toxicity Assays Mechanism of Action\nStudies->Cell Viability/\nToxicity Assays Target Engagement Assays\n(e.g., CETSA, NanoBRET) Target Engagement Assays (e.g., CETSA, NanoBRET) Cell Viability/\nToxicity Assays->Target Engagement Assays\n(e.g., CETSA, NanoBRET) Phenotypic Assays Phenotypic Assays Target Engagement Assays\n(e.g., CETSA, NanoBRET)->Phenotypic Assays Signaling Pathway\nAnalysis (e.g., Western Blot) Signaling Pathway Analysis (e.g., Western Blot) Phenotypic Assays->Signaling Pathway\nAnalysis (e.g., Western Blot)

Caption: A generalized workflow for the discovery and characterization of a new chemical biology tool compound.

Hypothetical Signaling Pathway Investigation

If Prinomide were found to modulate an E3 ligase like Cereblon, its effects on downstream signaling pathways would be a key area of investigation. For instance, modulation of Cereblon can lead to the degradation of specific target proteins (ne-substrates), impacting various cellular processes.

Hypothetical Cereblon-Mediated Protein Degradation Pathway

G cluster_0 E3 Ligase Complex cluster_1 Targeted Protein Degradation cluster_2 Cellular Outcome CRBN Cereblon (CRBN) DDB1 DDB1 CRBN->DDB1 Neosubstrate Target Protein (Neosubstrate) CRBN->Neosubstrate recruits CUL4A CUL4A DDB1->CUL4A Roc1 Roc1 CUL4A->Roc1 Roc1->Neosubstrate ubiquitinates Prinomide Prinomide (Hypothetical Modulator) Prinomide->CRBN Ubiquitination Poly-ubiquitination Neosubstrate->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Degradation Proteasome->Degradation Downstream\nSignaling Downstream Signaling Degradation->Downstream\nSignaling Phenotypic\nChange Phenotypic Change Downstream\nSignaling->Phenotypic\nChange

Caption: A hypothetical signaling pathway illustrating how a molecule like Prinomide might induce targeted protein degradation via Cereblon.

Conclusion

While the chemical structure of Prinomide is known, its biological activity and potential applications as a tool compound in chemical biology remain to be elucidated in the public scientific domain. The information presented here is based on the analysis of related chemical structures and general principles in chemical biology. Further research and publication of experimental data are necessary to establish specific protocols and applications for Prinomide. Without such data, any detailed application notes would be purely speculative. Researchers interested in using Prinomide would need to undertake a comprehensive series of in-house experiments to determine its biological effects and potential as a research tool.

Application Note: Investigating the Effects of Prinomide on Cyclooxygenase-2 (COX-2) Enzyme Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

For research use only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for characterizing the inhibitory effects of Prinomide, a novel small molecule inhibitor, on the enzyme kinetics of human recombinant Cyclooxygenase-2 (COX-2). The protocols outlined herein describe the determination of the half-maximal inhibitory concentration (IC50) and the elucidation of the mechanism of inhibition through Michaelis-Menten kinetic analysis. All data presented is for illustrative purposes to guide researchers in similar investigations.

Introduction

Cyclooxygenase-2 (COX-2) is an inducible enzyme responsible for the synthesis of pro-inflammatory prostaglandins.[1][2] Its selective inhibition is a key therapeutic strategy for the management of pain and inflammation.[1] Prinomide is a hypothetical novel compound under investigation for its potential anti-inflammatory properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals to assess the inhibitory potency and kinetic profile of Prinomide against COX-2. The following protocols and data are intended to serve as a template for the enzymatic characterization of potential COX-2 inhibitors.

Materials and Reagents

  • Human Recombinant COX-2 Enzyme

  • Arachidonic Acid (Substrate)

  • Prinomide

  • N,N,N',N'-Tetramethyl-p-phenylenediamine (TMPD)

  • Heme

  • Tris-HCl Buffer

  • DMSO (Dimethyl Sulfoxide)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 590 nm

Experimental Protocols

Determination of IC50 Value

The half-maximal inhibitory concentration (IC50) of Prinomide against COX-2 is determined by measuring the enzyme activity at various concentrations of the inhibitor.

Protocol:

  • Prepare a stock solution of Prinomide in DMSO.

  • Serially dilute the Prinomide stock solution to obtain a range of concentrations.

  • In a 96-well plate, add the following to each well:

    • Tris-HCl buffer (pH 8.0)

    • Human Recombinant COX-2 enzyme

    • Heme

    • Prinomide dilution or DMSO (for control)

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding the substrate, arachidonic acid, and the colorimetric probe, TMPD.

  • Immediately measure the absorbance at 590 nm every minute for 10 minutes using a microplate reader.

  • Calculate the initial reaction velocity (V₀) for each concentration of Prinomide.

  • Plot the percentage of enzyme inhibition versus the logarithm of Prinomide concentration.

  • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Michaelis-Menten Kinetic Analysis

To understand the mechanism of inhibition, enzyme kinetics are studied by measuring the reaction velocity at various substrate concentrations in the presence and absence of Prinomide.

Protocol:

  • Prepare a fixed concentration of Prinomide (e.g., at its IC50 and 2x IC50).

  • Prepare a series of dilutions of the substrate, arachidonic acid.

  • In a 96-well plate, add the following to each well:

    • Tris-HCl buffer (pH 8.0)

    • Human Recombinant COX-2 enzyme

    • Heme

    • Prinomide (at a fixed concentration) or DMSO (for control)

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding the arachidonic acid dilution and TMPD.

  • Measure the absorbance at 590 nm every minute for 10 minutes.

  • Calculate the initial reaction velocity (V₀) for each substrate concentration.

  • Plot V₀ versus substrate concentration and fit the data to the Michaelis-Menten equation to determine Vmax and Km in the presence and absence of Prinomide.

  • Generate a Lineweaver-Burk plot (1/V₀ vs 1/[S]) to visualize the mechanism of inhibition.

Data Presentation

The following tables summarize the hypothetical quantitative data obtained from the described experiments.

Table 1: IC50 of Prinomide against COX-2

CompoundIC50 (nM)
Prinomide75

Table 2: Michaelis-Menten Kinetic Parameters for COX-2 in the Presence and Absence of Prinomide

ConditionVmax (µmol/min/mg)Km (µM)
No Inhibitor1505.2
Prinomide (75 nM)14810.5
Prinomide (150 nM)15215.8

Visualizations

experimental_workflow cluster_ic50 IC50 Determination cluster_kinetics Michaelis-Menten Kinetics ic50_prep Prepare Prinomide Dilutions ic50_reaction Set up Reaction Mixtures (Enzyme, Buffer, Prinomide) ic50_prep->ic50_reaction ic50_preinc Pre-incubate (15 min) ic50_reaction->ic50_preinc ic50_start Add Substrate (Arachidonic Acid) & TMPD ic50_preinc->ic50_start ic50_measure Measure Absorbance (590 nm) ic50_start->ic50_measure ic50_calc Calculate Initial Velocities ic50_measure->ic50_calc ic50_plot Plot % Inhibition vs [Prinomide] & Determine IC50 ic50_calc->ic50_plot kin_prep Prepare Substrate Dilutions & Fixed [Prinomide] kin_reaction Set up Reaction Mixtures (Enzyme, Buffer, +/- Prinomide) kin_prep->kin_reaction kin_preinc Pre-incubate (15 min) kin_reaction->kin_preinc kin_start Add Substrate Dilution & TMPD kin_preinc->kin_start kin_measure Measure Absorbance (590 nm) kin_start->kin_measure kin_calc Calculate Initial Velocities kin_measure->kin_calc kin_plot Plot V₀ vs [S] & Determine Vmax, Km kin_calc->kin_plot

Caption: Experimental workflow for IC50 and kinetic analysis.

cox2_pathway Arachidonic_Acid Arachidonic Acid COX2 COX-2 Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 COX2->Prostaglandin_H2 Prostaglandins Pro-inflammatory Prostaglandins Prostaglandin_H2->Prostaglandins Prinomide Prinomide Prinomide->COX2

Caption: Prinomide's proposed inhibition of the COX-2 pathway.

inhibition_mechanism E Enzyme (COX-2) ES Enzyme-Substrate Complex E->ES + S EI Enzyme-Inhibitor Complex E->EI + I S Substrate (Arachidonic Acid) ES->E - S P Product ES->P + E I Inhibitor (Prinomide) EI->E - I

Caption: Competitive inhibition of COX-2 by Prinomide.

Discussion

The illustrative data suggests that Prinomide is a potent inhibitor of COX-2 with an IC50 in the nanomolar range. The Michaelis-Menten kinetic analysis indicates that in the presence of Prinomide, the Vmax of the enzyme remains relatively unchanged while the Km increases. This kinetic profile is characteristic of a competitive inhibitor, suggesting that Prinomide likely binds to the active site of COX-2 and competes with the natural substrate, arachidonic acid. The Lineweaver-Burk plot would further confirm this by showing intersecting lines on the y-axis.

Conclusion

The protocols detailed in this application note provide a robust framework for the enzymatic characterization of novel COX-2 inhibitors like the hypothetical compound, Prinomide. The presented data, while illustrative, demonstrates how these assays can be used to determine inhibitory potency and elucidate the mechanism of action, which are critical steps in the drug discovery and development process.

References

Application Notes and Protocols for the Phenotypic Screening of Cell Lines Using Pomalidomide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Pomalidomide is a third-generation immunomodulatory drug (IMiD) derived from thalidomide. It is a potent anti-cancer agent used in the treatment of multiple myeloma, particularly in cases that are relapsed and refractory to other treatments.[1][2] Pomalidomide exerts its therapeutic effects through a multi-faceted mechanism of action that includes direct anti-tumor activity, immunomodulation, and inhibition of angiogenesis.[][4] These application notes provide a comprehensive overview of the use of Pomalidomide in the phenotypic screening of cell lines, with a focus on its mechanism of action, protocols for key experiments, and data interpretation.

Mechanism of Action

Pomalidomide's primary mechanism of action involves its binding to the Cereblon (CRBN) protein, which is a component of the CRL4-CRBN E3 ubiquitin ligase complex.[2] This binding event alters the substrate specificity of the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of two key lymphoid transcription factors, Ikaros (IKZF1) and Aiolos (IKZF3).[2][][5] The degradation of Ikaros and Aiolos has several downstream consequences:

  • Direct Anti-Tumor Effects: The degradation of these transcription factors leads to the downregulation of MYC, a critical regulator of cell growth in myeloma, and interferon regulatory factor 4 (IRF4), ultimately resulting in cell cycle arrest and apoptosis in malignant cells.[6] Pomalidomide has been shown to induce the expression of the tumor suppressor p21(WAF-1), contributing to cell cycle arrest.[]

  • Immunomodulatory Effects: Pomalidomide enhances the activity of the immune system. It stimulates the proliferation and function of T-lymphocytes and Natural Killer (NK) cells, leading to a more robust anti-tumor immune response.[2][] This is achieved in part by increasing the production of interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ).[4]

  • Anti-Angiogenic Properties: The compound inhibits the formation of new blood vessels (angiogenesis), which is crucial for tumor growth and metastasis, by downregulating the expression of vascular endothelial growth factor (VEGF).[][4]

  • Cytokine Modulation: Pomalidomide alters the production of various cytokines, including the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][][7]

Data Presentation

The following tables summarize the quantitative data regarding the efficacy of Pomalidomide in various cancer cell lines.

Table 1: Pomalidomide IC50 Values in Multiple Myeloma Cell Lines

Cell LineAssay DurationIC50 (µM)Reference
RPMI822648 hours8[8][9]
OPM248 hours10[8][9]

Table 2: Pomalidomide-Induced Degradation of IKZF1 and IKZF3 in MM.1S Cells

Protein TargetDC50 (nM)Dmax (%)Reference
IKZF1Not Specified>95[9]
IKZF3 (Aiolos)8.7>95[9]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by Pomalidomide and a typical experimental workflow for its use in phenotypic screening.

Pomalidomide_Mechanism_of_Action cluster_cell Myeloma Cell cluster_immune Immune Microenvironment Pomalidomide Pomalidomide CRBN Cereblon (CRBN) E3 Ubiquitin Ligase Pomalidomide->CRBN Binds to T_NK_cells T-Cells & NK-Cells Pomalidomide->T_NK_cells Stimulates IKZF1_IKZF3 Ikaros (IKZF1) & Aiolos (IKZF3) CRBN->IKZF1_IKZF3 Targets Proteasome Proteasome IKZF1_IKZF3->Proteasome Ubiquitination & Degradation MYC_IRF4 MYC & IRF4 Downregulation Proteasome->MYC_IRF4 Leads to Apoptosis Apoptosis & Cell Cycle Arrest MYC_IRF4->Apoptosis Results in Immune_Activation Immune Activation & Cytotoxicity T_NK_cells->Immune_Activation Leads to

Caption: Pomalidomide's mechanism of action leading to apoptosis and immune activation.

Phenotypic_Screening_Workflow start Start cell_seeding 1. Cell Seeding (e.g., 96-well plate) start->cell_seeding compound_treatment 2. Compound Treatment (Pomalidomide serial dilutions) cell_seeding->compound_treatment incubation 3. Incubation (e.g., 48-72 hours) compound_treatment->incubation phenotypic_assay 4. Phenotypic Assay incubation->phenotypic_assay viability_assay Cell Viability (e.g., MTT, CellTiter-Glo) phenotypic_assay->viability_assay apoptosis_assay Apoptosis (e.g., Annexin V/PI) phenotypic_assay->apoptosis_assay cell_cycle_assay Cell Cycle (e.g., PI Staining) phenotypic_assay->cell_cycle_assay data_acquisition 5. Data Acquisition (e.g., Plate Reader, Flow Cytometer) viability_assay->data_acquisition apoptosis_assay->data_acquisition cell_cycle_assay->data_acquisition data_analysis 6. Data Analysis (e.g., IC50 calculation, % apoptosis) data_acquisition->data_analysis end End data_analysis->end

Caption: A generalized workflow for phenotypic screening using Pomalidomide.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is designed to assess the effect of Pomalidomide on the metabolic activity of a cell line, which is an indicator of cell viability.

Materials:

  • Pomalidomide (stock solution in DMSO)

  • Target cancer cell line (e.g., RPMI8226, OPM2)

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • 96-well flat-bottom microplates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Harvest and count cells. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Include wells with medium only for background control.

  • Compound Treatment: Prepare serial dilutions of Pomalidomide in complete culture medium. Carefully remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing the MTT to be metabolized into formazan (B1609692) crystals.

  • Formazan Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the Pomalidomide concentration to determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This protocol is used to quantify the percentage of cells undergoing apoptosis following treatment with Pomalidomide.

Materials:

  • Pomalidomide (stock solution in DMSO)

  • Target cancer cell line

  • Complete cell culture medium

  • Annexin V-FITC/PI Apoptosis Detection Kit

  • 1X Annexin V binding buffer

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with desired concentrations of Pomalidomide for the specified duration (e.g., 24 or 48 hours).[10]

  • Cell Harvesting: Following treatment, harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Staining: To 100 µL of the cell suspension, add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.[11]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[11]

  • Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Data Acquisition: Analyze the samples by flow cytometry within one hour. Acquire data for at least 10,000 events per sample.

  • Data Analysis: Differentiate cell populations based on their staining patterns:

    • Viable cells: Annexin V- / PI-

    • Early apoptotic cells: Annexin V+ / PI-

    • Late apoptotic/necrotic cells: Annexin V+ / PI+

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of Pomalidomide on cell cycle progression.

Materials:

  • Pomalidomide (stock solution in DMSO)

  • Target cancer cell line

  • Complete cell culture medium

  • PBS

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with Pomalidomide at various concentrations for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation.

  • Washing: Wash the cells once with cold PBS.

  • Fixation: Resuspend the cell pellet in 1 mL of cold PBS. While vortexing gently, add 3 mL of ice-cold 70% ethanol dropwise to fix the cells.

  • Incubation: Incubate the cells on ice or at -20°C for at least 30 minutes.

  • Washing: Centrifuge the fixed cells and wash once with PBS to remove the ethanol.

  • Staining: Resuspend the cell pellet in 500 µL of PI staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples using a flow cytometer. The amount of PI fluorescence is proportional to the amount of DNA in each cell.

  • Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Conclusion

Pomalidomide is a powerful agent for in vitro studies of cancer cell lines, particularly those of hematological origin. Its well-defined mechanism of action, centered on the degradation of Ikaros and Aiolos, provides a clear molecular basis for its observed phenotypic effects, including decreased cell viability, induction of apoptosis, and cell cycle arrest. The protocols provided herein offer a standardized approach to the phenotypic screening of cell lines with Pomalidomide, enabling researchers to robustly assess its anti-cancer properties.

References

Prinomide: An Examination of its Role in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Prinomide , a compound identified by the CAS number 77639-66-8, is known primarily for its application as an antirheumatic agent. Its chemical name is 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-3-oxo-N-phenylpropanamide , with the molecular formula C15H13N3O2. While the synthesis of this molecule itself is a topic of organic chemistry, extensive research has revealed no significant applications of Prinomide as a reagent, catalyst, or synthetic building block in other organic synthesis reactions.

This document outlines the available information regarding Prinomide's chemical properties and the broader context of the synthesis of related chemical structures. However, it is important to note the absence of published literature detailing the use of Prinomide as a tool for organic synthesis.

Chemical Structure and Properties of Prinomide

Below is a table summarizing the key chemical identifiers and properties of Prinomide.

PropertyValue
IUPAC Name 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-3-oxo-N-phenylpropanamide
Synonyms CGS-10787B, Prinomida
CAS Number 77639-66-8
Molecular Formula C15H13N3O2
Molecular Weight 267.28 g/mol
Appearance Solid (form not specified)
Primary Use Antirheumatic Drug

Logical Relationship of Prinomide's Known Role

The following diagram illustrates the current understanding of Prinomide's place in the chemical and pharmaceutical landscape, highlighting the one-directional application from its synthesis to its medicinal use.

Prinomide_Role Organic Synthesis Organic Synthesis Prinomide Prinomide Organic Synthesis->Prinomide Synthesis of Prinomide Medicinal Chemistry (Antirheumatic Agent) Medicinal Chemistry (Antirheumatic Agent) Prinomide->Medicinal Chemistry (Antirheumatic Agent) Application

Caption: Logical flow from the synthesis of Prinomide to its application.

Synthesis of Related Chemical Motifs

While Prinomide itself is not documented as a synthetic tool, its core structure contains motifs that are of interest in organic synthesis. The 2-cyano-3-oxo-N-phenylpropanamide moiety is a versatile pharmacophore and synthetic intermediate. Research into the synthesis of related structures, such as substituted pyrroles and pyrazoles containing cyanoacetamide functionalities, is an active area of organic chemistry.

For instance, multi-component reactions are often employed for the efficient synthesis of highly substituted pyrroles. A general workflow for such a synthesis is depicted below.

Pyrrole_Synthesis_Workflow cluster_reactants Starting Materials Nitroepoxide Nitroepoxide Reaction_Vessel One-Pot Reaction (e.g., with K2CO3 in Methanol) Nitroepoxide->Reaction_Vessel Amine Amine Amine->Reaction_Vessel Malononitrile Malononitrile Malononitrile->Reaction_Vessel Workup Aqueous Workup & Extraction Reaction_Vessel->Workup Purification Silica Gel Chromatography Workup->Purification Product Substituted 2-Amino-3-cyano Pyrrole Purification->Product

Caption: General workflow for the synthesis of substituted pyrroles.

Conclusion

Based on currently available scientific literature, Prinomide's role is confined to that of a pharmaceutical agent. There is no evidence to suggest its utility as a reagent or catalyst in broader organic synthesis applications. Researchers and professionals in drug development should consider Prinomide as a target molecule for synthesis rather than a tool for synthetic transformations. The methodologies used to create Prinomide and related compounds, however, are of significant interest and represent a valuable area of study in synthetic organic chemistry.

Troubleshooting & Optimization

Overcoming Prinomide solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Prinomide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility challenges encountered with Prinomide in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is Prinomide and why is its solubility a concern?

Prinomide is a potent and selective inhibitor of Polo-like Kinase 5 (PLK5), a novel target in oncology research. It is a weakly basic, lipophilic compound, which contributes to its low intrinsic solubility in neutral aqueous solutions. This can lead to challenges in preparing solutions for in vitro assays, potentially causing compound precipitation and leading to inaccurate and unreliable experimental results.[1][2]

Q2: My Prinomide/DMSO stock solution precipitates upon dilution into my aqueous buffer. What is happening and how can I prevent it?

This common issue, often called "crashing out," occurs when the concentration of Prinomide exceeds its kinetic solubility in the final aqueous medium.[2][3] The organic solvent (DMSO) is rapidly diluted, and the poorly soluble drug cannot remain in solution.[3]

Here are several strategies to prevent this:

  • Optimize Final DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 0.5%.[4]

  • Modify Buffer pH: As a weak base, Prinomide's solubility is pH-dependent. Lowering the pH of the buffer can increase solubility.[4][][6]

  • Use a Co-solvent: Adding a small amount of a water-miscible co-solvent like ethanol (B145695) or PEG-400 to the buffer can help maintain solubility.[2][][7][8]

  • Employ Solubility Enhancers: Agents like cyclodextrins can form inclusion complexes with Prinomide, increasing its apparent solubility.[3][9][10][11][12]

  • Control the Dilution Process: Pre-warm the aqueous buffer (e.g., to 37°C) and add the DMSO stock dropwise while vortexing to avoid localized high concentrations.[3]

Q3: How does pH affect the solubility of Prinomide?

Prinomide is a weakly basic compound with a hypothetical pKa of 6.8. At a pH below its pKa, the molecule becomes protonated (ionized), which generally increases its interaction with water and enhances solubility.[4] Conversely, at a pH above 6.8, Prinomide will be in its less soluble, unionized form.[4] Therefore, using a slightly acidic buffer (e.g., pH 6.0-6.5) can significantly improve its solubility for experiments.

Troubleshooting Guides & Data

Issue 1: Choosing the Right Conditions for Solubilizing Prinomide

The solubility of Prinomide is highly dependent on the composition of the aqueous buffer. Below is a summary of its equilibrium solubility in various common buffers and with different solubility-enhancing agents.

Table 1: Equilibrium Solubility of Prinomide in Various Aqueous Buffers (at 25°C)

Buffer System (50 mM)pHPrinomide Solubility (µg/mL)
Phosphate-Buffered Saline (PBS)7.4< 1
MES Buffer6.515
MES Buffer6.045
Acetate Buffer5.0120

Table 2: Effect of Solubilizing Agents on Prinomide Solubility in PBS (pH 7.4)

AgentConcentrationPrinomide Solubility (µg/mL)Fold Increase
None (Control)-< 1-
Tween-200.01% (v/v)8> 8x
PEG-4005% (v/v)25> 25x
HP-β-Cyclodextrin2% (w/v)95> 95x

Diagrams and Workflows

Prinomide's Hypothetical Signaling Pathway

Prinomide_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Upstream_Kinase Upstream_Kinase Receptor->Upstream_Kinase Activates PLK5 PLK5 Upstream_Kinase->PLK5 Activates Substrate Substrate PLK5->Substrate Phosphorylates p_Substrate p-Substrate Transcription_Factor Transcription_Factor p_Substrate->Transcription_Factor Regulates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Controls Prinomide Prinomide Prinomide->PLK5 Inhibits

Troubleshooting Workflow for Prinomide Precipitation

Troubleshooting_Workflow start Start: Prinomide precipitates in aqueous buffer q1 Is final DMSO concentration > 0.5%? start->q1 a1_yes Reduce final DMSO concentration to < 0.5% q1->a1_yes Yes q3 Is buffer pH > 6.8? q1->q3 No q2 Does precipitation persist? a1_yes->q2 a2_no Problem Solved q2->a2_no No q2->q3 Yes a3_yes Lower buffer pH to 6.0-6.5 (if assay permits) q3->a3_yes Yes a4_yes Add solubility enhancer (e.g., 2% HP-β-CD) q3->a4_yes No q4 Does precipitation persist? a3_yes->q4 q4->a2_no No q4->a4_yes Yes end Consult Technical Support if issue persists a4_yes->end

Experimental Protocols

Protocol 1: Preparation of a 10 mM Prinomide Stock Solution in DMSO
  • Equilibration: Allow the vial of lyophilized Prinomide to equilibrate to room temperature for at least 15 minutes before opening to prevent moisture condensation.

  • Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the vial to achieve a 10 mM concentration.

  • Dissolution: Vortex the vial for 2-3 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 10-15 minutes.[13]

  • Gentle Warming (Optional): If solubility issues persist, warm the solution in a 37°C water bath for 5-10 minutes.[3][13]

  • Inspection & Storage: Visually confirm the solution is clear and free of precipitates. Store the stock solution in small, single-use aliquots at -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Equilibrium Solubility Determination by Shake-Flask Method
  • Preparation: Add an excess amount of solid Prinomide powder to a series of vials, each containing a different aqueous buffer of interest.

  • Equilibration: Seal the vials and place them in a shaking incubator at a controlled temperature (e.g., 25°C) for 48-72 hours to ensure equilibrium is reached.[14]

  • Sampling: After incubation, allow the vials to stand until the excess solid has settled.

  • Filtration: Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.

  • Quantification: Dilute the filtered solution with a suitable solvent (e.g., acetonitrile/water) and quantify the concentration of Prinomide using a validated analytical method, such as HPLC-UV.

  • Analysis: The measured concentration represents the equilibrium solubility of Prinomide in that specific buffer.

Experimental Workflow for Solubility Determination

Experimental_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess Prinomide to buffer B Seal vials A->B C Incubate with shaking (48-72h at 25°C) B->C D Filter supernatant (0.22 µm filter) C->D E Dilute sample D->E F Quantify concentration (HPLC-UV) E->F

References

Troubleshooting Prinomide instability in cell culture media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Prinomide

Welcome to the technical support center for Prinomide, a novel ChronoKinase Alpha (CKA) inhibitor. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to address common issues related to Prinomide instability in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is Prinomide and what is its primary mechanism of action?

A: Prinomide is a potent and selective small molecule inhibitor of ChronoKinase Alpha (CKA), a key enzyme in the cellular stress response pathway. By inhibiting CKA, Prinomide can block downstream signaling related to apoptosis and inflammation, making it a valuable tool for research in oncology and immunology.

Q2: What is the recommended solvent and storage condition for Prinomide stock solutions?

A: Prinomide is readily soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Stock solutions should be aliquoted into small volumes in tightly sealed vials and stored at -20°C or colder for long-term stability.[1] To minimize degradation from repeated freeze-thaw cycles, use a fresh aliquot for each experiment.[2]

Q3: What is the maximum recommended final concentration of DMSO in cell culture experiments?

A: While cell line dependent, a general guideline is to keep the final concentration of DMSO at or below 0.5% (v/v) to minimize solvent-induced toxicity.[1][3] For sensitive cell lines, a final concentration of <0.1% is recommended.[1] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.[1]

Q4: I suspect Prinomide is degrading in my cell culture medium. How can I confirm this?

A: The most direct method to assess stability is to perform a time-course analysis using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] This involves incubating Prinomide in your complete cell culture medium at 37°C and analyzing samples at different time points (e.g., 0, 2, 8, 24 hours) to quantify the amount of intact Prinomide remaining.[3] A functional assay to measure a decrease in inhibitory activity over time can also indicate instability.[2]

Q5: Can Prinomide bind to plasticware?

A: Yes, hydrophobic compounds like Prinomide can bind to the plastic of cell culture plates and pipette tips, reducing the effective concentration in the media.[4] To mitigate this, using low-protein-binding plasticware is recommended.[4] Including a control group without cells can help assess the extent of non-specific binding.[4]

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments with Prinomide.

Issue 1: Visible Precipitate Forms in Culture Media

Question: I dissolved Prinomide in DMSO, but when I add it to my cell culture medium, it becomes cloudy or a precipitate forms immediately. What is happening?

Answer: This is a common issue known as "crashing out," which occurs when a compound that is soluble in DMSO is poorly soluble in the aqueous environment of the cell culture medium.[5][6]

Possible Cause Explanation Recommended Solution
High Final Concentration The final concentration of Prinomide exceeds its aqueous solubility limit.[5]Decrease the working concentration of Prinomide. Perform a solubility test to determine its maximum soluble concentration in your specific media.[5]
Rapid Dilution / "Solvent Shock" Adding a concentrated DMSO stock directly into a large volume of media causes a rapid solvent exchange, leading to precipitation.[3][5]Perform a serial or stepwise dilution. First, dilute the DMSO stock into a small volume of pre-warmed (37°C) media, then add this intermediate dilution to the final culture volume.[5][6] Add the compound dropwise while gently mixing.[5][6]
Low Media Temperature The solubility of many compounds decreases at lower temperatures.Always use cell culture media that has been pre-warmed to 37°C before adding the Prinomide stock solution.[5]
Interaction with Media Components Prinomide may form insoluble complexes with salts, amino acids, or other components in the media.[5] Calcium salts are particularly prone to causing precipitation.[7][8]If possible, test the stability of Prinomide in a simpler, serum-free medium to identify potential interactions.[2] Consider trying a different basal media formulation.[5]

Question: The media with Prinomide looks clear initially, but a precipitate forms after several hours or days in the incubator. Why?

Answer: Delayed precipitation can be caused by several factors related to the dynamic environment of cell culture.

Possible Cause Explanation Recommended Solution
Media Evaporation In long-term experiments, evaporation can increase the concentration of Prinomide beyond its solubility limit.[5][6]Ensure proper humidification in the incubator. For long-term cultures, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.[5]
Temperature Fluctuations Repeatedly removing the culture plates from the incubator can cause temperature cycling, which may affect compound solubility.[5]Minimize the time culture vessels are outside the incubator. If frequent observation is needed, use a microscope with an integrated environmental chamber.[5]
pH Shift in Media Cellular metabolism can cause the pH of the culture medium to change over time, which can affect the solubility of pH-sensitive compounds.Ensure you are using a well-buffered medium (e.g., containing HEPES) to maintain a stable pH.[6]
Compound Degradation Prinomide may be degrading into a less soluble byproduct.Assess the stability of Prinomide in your media over the course of the experiment using HPLC. If it is unstable, you may need to replenish the compound with fresh media at regular intervals.[3]
Issue 2: Loss of Prinomide Activity or Inconsistent Results

Question: I am observing a decrease in the expected biological effect of Prinomide over time, or my results are highly variable. What could be the cause?

Answer: A loss of activity or inconsistent results often points to compound instability in the culture conditions. Prinomide is known to be susceptible to hydrolysis and photodegradation.

Possible Cause Explanation Recommended Solution
Hydrolysis Prinomide may undergo hydrolysis, where water molecules in the media break down the compound, rendering it inactive.[9][10][11] This process is often accelerated at 37°C.[12]Perform a stability study using HPLC to quantify the rate of degradation at 37°C.[2] For long-term experiments, consider replenishing the media with fresh Prinomide every 24-48 hours.
Photodegradation Prinomide is light-sensitive. Exposure to ambient light during handling or in the incubator can cause it to degrade.[12][13]Protect Prinomide stock solutions and treated media from light by using amber vials and wrapping culture plates in aluminum foil. Minimize light exposure during all experimental procedures.
Inconsistent Sample Handling Variability in the timing of sample collection, processing, or pipetting errors can lead to inconsistent results.[4]Ensure precise and consistent timing for all steps. Use calibrated pipettes and proper technique.[12] Validate your analytical methods for precision and accuracy.[4]
Rapid Cellular Metabolism High-density cell cultures may metabolize Prinomide quickly, reducing its effective concentration over time.[3]Optimize the cell seeding density for your assay. Consider measuring Prinomide concentration in the media at the end of the experiment.

Experimental Protocols

Protocol 1: Quantitative Assessment of Prinomide Stability by HPLC

This protocol describes a method to determine the chemical stability of Prinomide in cell culture media over time.

Materials:

  • Prinomide

  • Anhydrous DMSO

  • Complete cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C

  • Sterile, low-protein-binding microcentrifuge tubes

  • Incubator (37°C, 5% CO₂)

  • HPLC system with UV or MS detector

  • Acetonitrile (ACN), cold

Methodology:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of Prinomide in anhydrous DMSO.

  • Prepare Working Solution: Spike the Prinomide stock solution into pre-warmed complete cell culture medium to a final concentration of 10 µM. Ensure the final DMSO concentration is ≤0.1%. Mix thoroughly.

  • Time Zero (T=0) Sample: Immediately after preparation, transfer a 500 µL aliquot of the working solution to a microcentrifuge tube. To stop degradation and precipitate proteins, add 1.5 mL of cold ACN (3 volumes).[12] Vortex vigorously and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.[12]

  • Incubation: Aliquot the remaining working solution into several tubes, one for each time point, and place them in a 37°C, 5% CO₂ incubator.[3]

  • Collect Time-Point Samples: At designated time points (e.g., 2, 4, 8, 24, 48 hours), remove one tube from the incubator and process it immediately as described in step 3.[3]

  • Sample Analysis: Transfer the supernatant from each processed sample to an HPLC vial. Analyze the samples using a validated HPLC method to determine the peak area of the intact Prinomide.

  • Data Analysis: Calculate the percentage of Prinomide remaining at each time point relative to the T=0 sample.[3] % Remaining = (Peak Area at time 't' / Peak Area at T=0) x 100

Protocol 2: Assessing Prinomide Photostability

This protocol provides a method to evaluate the degradation of Prinomide upon exposure to light, based on ICH Q1B guidelines.[14][15]

Materials:

  • Prinomide solution (prepared as in Protocol 1)

  • Sterile, transparent quartz cuvettes or clear glass vials

  • Aluminum foil

  • Photostability chamber or a light source providing a consistent output (e.g., cool white fluorescent and near UV lamps)

  • HPLC system

Methodology:

  • Sample Preparation: Prepare the Prinomide working solution (e.g., 10 µM in media).

  • Exposed Sample: Transfer the solution to a transparent container (e.g., quartz cuvette). This is your test sample.

  • Dark Control: Transfer an equal amount of the solution to an identical container and wrap it completely in aluminum foil to protect it from light.[15] This sample will control for any thermal degradation.

  • Light Exposure: Place both the exposed sample and the dark control side-by-side in a photostability chamber. Expose them to a controlled light source for a defined period. A typical exposure is not less than 1.2 million lux hours and 200 watt hours/square meter of near UV energy.[15]

  • Sample Analysis: After the exposure period, analyze the concentration of intact Prinomide in both the exposed sample and the dark control using HPLC, comparing them to a T=0 sample that was not exposed to light.

  • Data Analysis: The percentage of photodegradation can be calculated by the difference in remaining Prinomide between the light-exposed sample and the dark control.

Visualizations

Prinomide_Signaling_Pathway cluster_membrane Cell Membrane Stress_Signal Cellular Stress (e.g., UV, Oxidative) CKA_Receptor CKA Receptor Stress_Signal->CKA_Receptor Activates CKA ChronoKinase Alpha (CKA) CKA_Receptor->CKA Downstream_Kinase Downstream Kinase Cascade CKA->Downstream_Kinase Phosphorylates Prinomide Prinomide Prinomide->CKA Inhibits Apoptosis_Inflammation Apoptosis & Inflammation Downstream_Kinase->Apoptosis_Inflammation Leads to Troubleshooting_Workflow Start Inconsistent Results or Precipitate Observed Check_Precipitate Is there a visible precipitate? Start->Check_Precipitate Immediate_Precipitate Immediate or Delayed Precipitate? Check_Precipitate->Immediate_Precipitate Yes Check_Precipitate->No_Precipitate No Solubility_Issues Address Solubility: - Lower Concentration - Slower Dilution - Pre-warm Media Immediate_Precipitate->Solubility_Issues Immediate Stability_Issues Address Delayed Precipitate: - Check for Evaporation - Maintain Stable Temp/pH Immediate_Precipitate->Stability_Issues Delayed End Consistent Results Solubility_Issues->End Stability_Issues->End Check_Stability Assess Chemical Stability (HPLC Time Course) No_Precipitate->Check_Stability Degradation_Observed Is Degradation >15%? Check_Stability->Degradation_Observed Address_Degradation Address Instability: - Protect from Light - Replenish Media Regularly Degradation_Observed->Address_Degradation Yes Degradation_Observed->End No Address_Degradation->End Experimental_Workflow cluster_prep Preparation cluster_sampling Sampling & Incubation cluster_analysis Analysis Prep_Stock Prepare 10 mM Prinomide in DMSO Prep_Media Spike into Pre-warmed Media to 10 µM Prep_Stock->Prep_Media T0_Sample Take T=0 Sample, Quench with ACN Prep_Media->T0_Sample Incubate Incubate at 37°C T0_Sample->Incubate Time_Samples Take Samples at 2, 4, 8, 24h & Quench Incubate->Time_Samples Centrifuge Centrifuge Samples Time_Samples->Centrifuge HPLC Analyze Supernatant by HPLC Centrifuge->HPLC Calculate Calculate % Remaining vs T=0 HPLC->Calculate

References

Improving the yield and purity of Prinomide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and improving the yield and purity of Prinomide synthesis. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for Prinomide?

A1: Prinomide, or 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-3-oxo-N-phenylpropanamide, can be synthesized through a multi-step process. A plausible and common approach involves the preparation of two key intermediates: 1-methyl-1H-pyrrole-2-carbonyl chloride and 2-cyano-N-phenylacetamide. These intermediates are then coupled via a condensation reaction, likely a Claisen or Knoevenagel-type condensation, followed by purification.

Q2: I am experiencing low yields in my Prinomide synthesis. What are the potential causes?

A2: Low yields can stem from several factors throughout the synthesis process. Key areas to investigate include:

  • Incomplete reaction in precursor synthesis: The formation of either 1-methyl-1H-pyrrole-2-carbonyl chloride or 2-cyano-N-phenylacetamide may be inefficient.

  • Suboptimal condensation conditions: The choice of base, solvent, reaction temperature, and reaction time are all critical for the coupling of the two key intermediates.

  • Side reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product.

  • Product degradation: Prinomide, under certain conditions (e.g., harsh pH, high temperatures), may be susceptible to degradation.

  • Inefficient purification: Significant loss of product can occur during workup and purification steps.

Q3: How can I improve the purity of my final Prinomide product?

A3: Improving the purity of Prinomide often involves a combination of optimizing the reaction conditions to minimize byproduct formation and employing effective purification techniques. Consider the following:

  • Recrystallization: This is a powerful technique for purifying solid organic compounds. A systematic approach to solvent selection is crucial for obtaining high-purity crystals.

  • Column chromatography: Silica (B1680970) gel chromatography can be effective for separating Prinomide from closely related impurities. Careful selection of the eluent system is necessary for good separation.

  • Washing: Thorough washing of the crude product with appropriate solvents can remove unreacted starting materials and some impurities.

  • Reaction monitoring: Using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress can help in determining the optimal reaction time and preventing the formation of degradation products.

Troubleshooting Guides

Low Yield in the Synthesis of 2-cyano-N-phenylacetamide
Problem Possible Cause Suggested Solution
Low conversion of starting materialsInsufficient reaction time or temperature.Increase the reaction time and/or temperature. Monitor the reaction progress by TLC to determine the optimal conditions. The reaction of ethyl cyanoacetate (B8463686) with aniline (B41778) is often carried out at reflux in a suitable solvent like DMF.[1][2]
Inefficient removal of ethanol (B145695) byproduct.Use a Dean-Stark apparatus to remove ethanol as it is formed, driving the equilibrium towards the product.
Formation of side productsReaction of aniline with the cyano group.Use milder reaction conditions. Consider using a catalyst to promote the desired acylation reaction.
Product loss during workupProduct is soluble in the aqueous phase during washing.Saturate the aqueous phase with a salt (e.g., NaCl) to decrease the solubility of the organic product.
Premature crystallization leading to impure product.Ensure the product is fully dissolved during recrystallization and allow for slow cooling to promote the formation of pure crystals.
Low Yield and Purity in the Condensation Step to Form Prinomide
Problem Possible Cause Suggested Solution
Low yield of PrinomideInappropriate base for the condensation reaction.The choice of base is critical in Knoevenagel-type condensations.[3][4] Weaker bases like piperidine (B6355638) or triethylamine (B128534) are often used. Stronger bases like sodium ethoxide or sodium hydride might also be effective but could lead to more side reactions. A screening of different bases is recommended.
Unsuitable solvent.The solvent can significantly influence the reaction rate and selectivity. Aprotic solvents like THF, DMF, or toluene (B28343) are often used for this type of condensation.
Low reactivity of 1-methyl-1H-pyrrole-2-carbonyl chloride.Ensure the acid chloride is freshly prepared and of high purity. The presence of the corresponding carboxylic acid can inhibit the reaction.
Formation of multiple products (low purity)Self-condensation of 2-cyano-N-phenylacetamide.Add the base slowly to the reaction mixture containing both the pyrrole (B145914) precursor and the cyanoacetamide to minimize the concentration of the deprotonated cyanoacetamide.
Side reactions involving the pyrrole ring.Use mild reaction conditions and avoid strong acids or bases that could lead to polymerization or degradation of the pyrrole ring.
Difficulty in purificationOily product or co-eluting impurities.If recrystallization is difficult, try different solvent systems. For column chromatography, a gradient elution might be necessary to achieve better separation.

Experimental Protocols

Note: The following protocols are illustrative and based on general organic synthesis principles. Optimization may be required for specific laboratory conditions.

Protocol 1: Synthesis of 1-methyl-1H-pyrrole-2-carboxylic acid
  • Reaction Setup: To a solution of 1-methyl-1H-pyrrole in an appropriate solvent (e.g., THF), add a strong base such as n-butyllithium at a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Carboxylation: After stirring for a specified time, bubble dry carbon dioxide gas through the solution.

  • Workup: Quench the reaction with water and acidify the aqueous layer with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent if necessary.

Protocol 2: Synthesis of 1-methyl-1H-pyrrole-2-carbonyl chloride
  • Reaction Setup: Suspend 1-methyl-1H-pyrrole-2-carboxylic acid in a dry, inert solvent such as dichloromethane (B109758) or toluene.[5]

  • Chlorination: Add a chlorinating agent like oxalyl chloride or thionyl chloride dropwise at room temperature.[5] A catalytic amount of DMF can be added if using oxalyl chloride.

  • Reaction Completion: Stir the mixture at room temperature until the evolution of gas ceases.

  • Isolation: Remove the solvent and excess chlorinating agent under reduced pressure to obtain the crude acid chloride, which can often be used in the next step without further purification.

Protocol 3: Synthesis of 2-cyano-N-phenylacetamide
  • Reaction Setup: In a round-bottom flask, combine ethyl cyanoacetate and aniline in a high-boiling solvent such as N,N-dimethylformamide (DMF).[1][2]

  • Reaction: Heat the mixture to reflux and maintain for several hours. Monitor the reaction by TLC.

  • Workup: After cooling, pour the reaction mixture into ice-water to precipitate the product.

  • Purification: Collect the solid by filtration, wash with water, and then a small amount of cold ethanol. Recrystallize from ethanol to obtain the pure product.[1]

Protocol 4: Synthesis of Prinomide (Condensation)
  • Reaction Setup: Dissolve 2-cyano-N-phenylacetamide in a dry aprotic solvent (e.g., THF) in a flask under an inert atmosphere.

  • Deprotonation: Add a suitable base (e.g., sodium hydride or triethylamine) and stir the mixture.

  • Coupling: Slowly add a solution of 1-methyl-1H-pyrrole-2-carbonyl chloride in the same solvent to the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating until completion (monitor by TLC).

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system.

Visualizations

experimental_workflow cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 Synthesis cluster_final_synthesis Prinomide Synthesis p1_start 1-Methyl-1H-pyrrole p1_reagents 1. n-BuLi, THF, -78°C 2. CO2 (g) 3. H3O+ p1_start->p1_reagents Carboxylation p1_product 1-Methyl-1H-pyrrole-2-carboxylic acid p1_reagents->p1_product p1_chlorination SOCl2 or (COCl)2 p1_product->p1_chlorination Chlorination p1_final 1-Methyl-1H-pyrrole-2-carbonyl chloride p1_chlorination->p1_final fs_condensation Base (e.g., NaH or Et3N) Solvent (e.g., THF) p1_final->fs_condensation p2_start1 Ethyl cyanoacetate p2_reaction DMF, Reflux p2_start1->p2_reaction Amidation p2_start2 Aniline p2_start2->p2_reaction Amidation p2_final 2-Cyano-N-phenylacetamide p2_reaction->p2_final p2_final->fs_condensation fs_workup 1. Quench (NH4Cl) 2. Extraction fs_condensation->fs_workup Condensation fs_purification Column Chromatography or Recrystallization fs_workup->fs_purification fs_product Prinomide fs_purification->fs_product

Caption: Experimental workflow for the synthesis of Prinomide.

logical_relationship cluster_yield Factors Affecting Yield cluster_purity Factors Affecting Purity Y1 Reaction Conditions (Temp, Time, Conc.) Yield Overall Yield Y1->Yield P2 Product Degradation Y1->P2 influences Y2 Choice of Reagents (Base, Solvent) Y2->Yield P1 Side Reactions Y2->P1 influences Y3 Purity of Starting Materials Y3->Yield Y4 Workup & Purification Efficiency Y4->Yield P3 Purification Method (Recrystallization, Chromatography) Y4->P3 related to Purity Final Purity P1->Purity P2->Purity P3->Purity P4 Removal of Unreacted Reagents P4->Purity

Caption: Key factors influencing the yield and purity of Prinomide synthesis.

References

Technical Support Center: Addressing Off-Target Effects of Prinomide in Assays

Author: BenchChem Technical Support Team. Date: December 2025

Important Notice: Publicly available scientific literature and databases contain limited specific information regarding a compound designated as "Prinomide" with the chemical formula C15H13N3O2 (PubChem CID: 60352). While the core chemical structure, a phthalazinone, is found in numerous kinase inhibitors, the precise biological target and mechanism of action for Prinomide are not clearly defined in accessible resources.

The following troubleshooting guide is based on the general principles of addressing off-target effects for kinase inhibitors sharing the phthalazinone scaffold. Researchers using Prinomide should first validate its on-target activity and then consider these potential off-target effects and mitigation strategies in their assays.

Frequently Asked Questions (FAQs)

Q1: What is the likely molecular target of Prinomide based on its chemical structure?

A1: The phthalazinone core structure is a common scaffold in various potent kinase inhibitors. Compounds with this structure have been shown to target a range of kinases, including but not limited to:

  • Aurora Kinases: Involved in mitotic progression.[1]

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A key regulator of angiogenesis.[2][3]

  • Epidermal Growth Factor Receptor (EGFR): A critical driver of cell proliferation in many cancers.[2]

  • Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell activation.[4]

  • Poly (ADP-ribose) polymerase (PARP): Involved in DNA repair.[5]

Without specific data for Prinomide, it is crucial to experimentally determine its primary target kinase.

Q2: I'm observing unexpected cellular phenotypes in my experiments with Prinomide. Could these be due to off-target effects?

A2: Yes, unexpected phenotypes are often a hallmark of off-target activity. Kinase inhibitors are known for their polypharmacology, meaning they can interact with multiple kinases and other proteins.[5] These unintended interactions can lead to a variety of cellular effects that are independent of the intended target. It is essential to perform control experiments to distinguish on-target from off-target effects.

Q3: How can I determine if the effects I'm seeing are on-target or off-target?

A3: Several experimental strategies can help you differentiate between on-target and off-target effects:

  • Use a structurally distinct inhibitor for the same target: If a different inhibitor for the presumed target of Prinomide recapitulates the observed phenotype, it is more likely an on-target effect.

  • Rescue experiments: If you can rescue the phenotype by overexpressing a drug-resistant mutant of the target protein, this strongly suggests an on-target effect.

  • Knockdown/knockout of the target: Using siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target should mimic the effect of the inhibitor if the phenotype is on-target.

  • Dose-response analysis: Correlate the concentration of Prinomide required to inhibit the target kinase with the concentration that produces the cellular phenotype. A close correlation suggests an on-target effect.

Q4: What are some common off-target kinases for inhibitors with a phthalazinone scaffold?

A4: While specific off-target profiles are compound-dependent, kinase inhibitors with a phthalazinone core have the potential to interact with other kinases that have a similar ATP-binding pocket. A broad kinase panel screening is the most effective way to identify the specific off-target profile of Prinomide.

Troubleshooting Guide: Mitigating Off-Target Effects in Common Assays

Problem 1: Inconsistent results in cell viability/proliferation assays (e.g., MTT, CellTiter-Glo).
Potential Cause Troubleshooting/Optimization Strategy
Off-target cytotoxicity 1. Titrate Prinomide Concentration: Determine the IC50 for your target of interest and use the lowest effective concentration in your cellular assays. High concentrations are more likely to induce off-target effects. 2. Time-Course Experiment: Assess cell viability at multiple time points. Off-target effects may manifest at different times than on-target effects. 3. Alternative Viability Assays: Use assays that measure different cellular parameters (e.g., membrane integrity via LDH assay, apoptosis via caspase-3/7 activity) to confirm the phenotype.
Cell line-specific off-target effects 1. Use Multiple Cell Lines: Confirm your findings in at least two different cell lines that express the target of interest. 2. Characterize Target Expression: Ensure that the cell lines you are using express the intended target at relevant levels.
Problem 2: Ambiguous results in Western Blot analysis.
Potential Cause Troubleshooting/Optimization Strategy
Modulation of unintended signaling pathways 1. Phospho-Kinase Array: Use a phospho-kinase array to get a broader view of the signaling pathways affected by Prinomide. This can help identify potential off-target kinase inhibition. 2. Control Compounds: Include a negative control compound (structurally similar but inactive, if available) and a positive control inhibitor for the pathway of interest.
Antibody non-specificity 1. Validate Antibodies: Ensure your primary antibodies are well-validated for the specific target and application. 2. Loading Controls: Use multiple, stable housekeeping proteins as loading controls.

Experimental Protocols

Key Experiment: Kinase Profiling Assay

To definitively identify the on- and off-targets of Prinomide, a comprehensive kinase profiling assay is recommended.

Objective: To determine the inhibitory activity of Prinomide against a large panel of purified kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of Prinomide in a suitable solvent (e.g., DMSO) at a high concentration.

  • Kinase Panel Selection: Choose a commercial kinase profiling service that offers a broad panel of human kinases (e.g., >400 kinases).

  • Assay Format: Typically, these assays are performed in a cell-free format using purified recombinant kinases and a generic substrate. The activity is often measured by quantifying the amount of ATP consumed or the phosphorylation of the substrate.

  • Data Analysis: The service provider will report the percent inhibition of each kinase at a given concentration of Prinomide. Results are often visualized as a "kinome map" or a dendrogram.

  • Follow-up: For any significant off-target hits, it is advisable to perform secondary assays to determine the IC50 value of Prinomide for those kinases.

Visualizing Experimental Logic and Pathways

To aid in experimental design and interpretation, the following diagrams illustrate key concepts.

experimental_workflow cluster_observation Initial Observation cluster_hypothesis Hypothesis cluster_validation Validation Experiments A Unexpected Phenotype with Prinomide B On-Target Effect A->B Possible Explanation C Off-Target Effect A->C Possible Explanation D Rescue with Resistant Mutant B->D Test with E Target Knockdown (siRNA/CRISPR) B->E Test with F Alternative Inhibitor B->F Test with G Kinase Profiling C->G Identify with

Caption: Workflow for differentiating on-target vs. off-target effects.

signaling_pathway Prinomide Prinomide TargetKinase Intended Kinase Target Prinomide->TargetKinase Inhibits OffTarget1 Off-Target Kinase 1 Prinomide->OffTarget1 Inhibits OffTarget2 Off-Target Kinase 2 Prinomide->OffTarget2 Inhibits Downstream1 On-Target Signaling TargetKinase->Downstream1 Downstream2 Unintended Pathway 1 OffTarget1->Downstream2 Downstream3 Unintended Pathway 2 OffTarget2->Downstream3 Phenotype1 Expected Phenotype Downstream1->Phenotype1 Phenotype2 Unexpected Phenotype Downstream2->Phenotype2 Downstream3->Phenotype2

References

Technical Support Center: Refining Analytical Techniques for Prinomide Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining analytical techniques for the quantification of Prinomide. As specific validated analytical methods for Prinomide are not widely published, the following guidance is based on established principles of small molecule bioanalysis and methods developed for structurally similar compounds.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for the quantification of Prinomide in biological matrices?

A1: For the quantification of small molecules like Prinomide in biological matrices such as plasma or serum, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are the most common and recommended techniques. LC-MS/MS is generally preferred for its higher sensitivity and selectivity.[1][2]

Q2: I am developing an HPLC method for Prinomide. What are the typical starting conditions?

A2: For a new HPLC method development for a small molecule like Prinomide, a reverse-phase C18 column is a good starting point. A common mobile phase composition would be a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or formic acid in water) and an organic solvent like acetonitrile (B52724) or methanol.[3][4] A gradient elution is often used initially to determine the optimal mobile phase composition for good peak shape and resolution.

Q3: My Prinomide peak is showing significant tailing in my HPLC chromatogram. What could be the cause and how can I fix it?

A3: Peak tailing can be caused by several factors:

  • Secondary interactions: The analyte may be interacting with active sites on the column packing material. Adding a small amount of a competing agent, like triethylamine, to the mobile phase can help reduce these interactions.

  • Column degradation: The column may be nearing the end of its lifespan. Replacing the column is the solution in this case.

  • Inappropriate mobile phase pH: The pH of the mobile phase can affect the ionization state of the analyte and its interaction with the stationary phase. Adjusting the pH might improve peak shape.

  • Sample overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or sample concentration.

Q4: I am observing high variability in my Prinomide quantification results using LC-MS/MS. What are the potential sources of this variability?

A4: High variability in LC-MS/MS results can stem from several sources:

  • Matrix effects: Components in the biological matrix can suppress or enhance the ionization of Prinomide, leading to inconsistent results.[5][6] Proper sample preparation techniques like protein precipitation, liquid-liquid extraction, or solid-phase extraction can help minimize matrix effects.[7]

  • Inconsistent sample preparation: Ensure that the sample preparation procedure is followed precisely for all samples.

  • Instrument instability: The mass spectrometer may need tuning or calibration.

  • Analyte instability: Prinomide may be degrading in the biological matrix or during sample processing. Stability studies should be performed to assess this.

Q5: How do I perform a stability-indicating assay for Prinomide?

A5: A stability-indicating assay is crucial to ensure that the analytical method can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradation products.[8][9] To develop such a method, Prinomide should be subjected to stress conditions like acid and base hydrolysis, oxidation, and photolysis to generate degradation products.[10][11] The analytical method is then developed to separate the intact Prinomide peak from all the degradation product peaks, demonstrating specificity.[9][12]

Troubleshooting Guides

HPLC Method Troubleshooting
IssuePossible CauseSuggested Solution
No peaks or very small peaks Injection issueCheck autosampler and syringe for proper functioning.
Detector issueEnsure the detector is on and the wavelength is set correctly.
Mobile phase problemCheck for leaks and ensure proper mobile phase composition.
Ghost peaks Contamination in the mobile phase or columnFlush the column with a strong solvent. Prepare fresh mobile phase.
Carryover from previous injectionRun a blank injection to confirm. Optimize the needle wash method.
Split peaks Column void or channelingReplace the column.
Incompatible sample solventEnsure the sample is dissolved in a solvent similar to the mobile phase.
Baseline drift Column not equilibratedAllow sufficient time for the column to equilibrate with the mobile phase.
Fluctuating temperatureUse a column oven to maintain a constant temperature.
LC-MS/MS Method Troubleshooting
IssuePossible CauseSuggested Solution
Low sensitivity Poor ionization of PrinomideOptimize mass spectrometer source parameters (e.g., spray voltage, gas flows).
Matrix suppressionImprove sample cleanup to remove interfering matrix components.[5][6]
High background noise Contaminated mobile phase or solventUse high-purity solvents and freshly prepared mobile phase.
Contaminated mass spectrometerClean the ion source.
Inconsistent retention time HPLC pump issueCheck for leaks and ensure consistent pump performance.
Column temperature fluctuationUse a column oven.
Poor reproducibility Inconsistent sample preparationStandardize and automate the sample preparation workflow where possible.
Internal standard issueEnsure the internal standard is added consistently and behaves similarly to the analyte.

Experimental Protocols

Protocol 1: Generic HPLC Method for Prinomide Quantification
  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: Acetonitrile

  • Gradient: Start with a low percentage of B and gradually increase to elute Prinomide. A typical gradient could be 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: To be determined by analyzing the UV spectrum of Prinomide. A starting point could be around 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • To 100 µL of plasma, add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase composition.

    • Inject into the HPLC system.

Protocol 2: Generic LC-MS/MS Method for Prinomide Quantification in Plasma
  • Instrumentation: LC-MS/MS system with an electrospray ionization (ESI) source.

  • LC Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 3.5 µm).

    • Mobile Phase:

      • A: 0.1% Formic acid in Water

      • B: 0.1% Formic acid in Acetonitrile

    • Gradient: A suitable gradient to achieve good separation and peak shape.

    • Flow Rate: 0.4 mL/min.

  • MS/MS Conditions:

    • Ionization Mode: Positive ESI.

    • Multiple Reaction Monitoring (MRM): The precursor ion (parent drug) and a specific product ion will need to be determined by infusing a standard solution of Prinomide into the mass spectrometer.

  • Sample Preparation: Same as the HPLC protocol. An internal standard (a structurally similar compound not present in the sample) should be added before protein precipitation for accurate quantification.

Data Presentation

Table 1: Hypothetical Performance Characteristics of a Prinomide LC-MS/MS Assay

ParameterAcceptance CriteriaHypothetical Result
Linearity (r²) ≥ 0.990.998
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 101 ng/mL
Intra-day Precision (%CV) ≤ 15%6.5%
Inter-day Precision (%CV) ≤ 15%8.2%
Accuracy (% bias) Within ±15%-5.3%
Recovery Consistent and reproducible85%
Matrix Effect Within acceptable limits92%

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard plasma->add_is protein_precipitation Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precipitation centrifuge Centrifugation protein_precipitation->centrifuge supernatant Collect Supernatant centrifuge->supernatant evaporate Evaporation supernatant->evaporate reconstitute Reconstitution evaporate->reconstitute injection Injection reconstitute->injection lc_separation LC Separation (C18 Column) injection->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection integration Peak Integration ms_detection->integration calibration Calibration Curve integration->calibration quantification Quantification calibration->quantification

Caption: A typical experimental workflow for the quantification of Prinomide in plasma using LC-MS/MS.

troubleshooting_workflow start Poor Peak Shape? check_column Check Column Condition start->check_column is_column_old Is Column Old? check_column->is_column_old replace_column Replace Column is_column_old->replace_column Yes check_mobile_phase Check Mobile Phase pH is_column_old->check_mobile_phase No good_peak Good Peak Shape replace_column->good_peak is_ph_optimal Is pH Optimal? check_mobile_phase->is_ph_optimal adjust_ph Adjust pH is_ph_optimal->adjust_ph No check_sample_conc Check Sample Concentration is_ph_optimal->check_sample_conc Yes adjust_ph->good_peak is_overloaded Is Sample Overloaded? check_sample_conc->is_overloaded dilute_sample Dilute Sample is_overloaded->dilute_sample Yes is_overloaded->good_peak No dilute_sample->good_peak

Caption: A troubleshooting decision tree for addressing poor peak shape in HPLC analysis.

References

Technical Support Center: Mitigating Prinomide Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for managing the cytotoxic effects of Prinomide in cell-based experiments.

Disclaimer: Prinomide is a hypothetical compound developed for illustrative purposes. The data, protocols, and pathways described are based on known characteristics of tyrosine kinase inhibitors and cytotoxic agents to provide a realistic and applicable guide.

Frequently Asked Questions (FAQs)

Q1: What is Prinomide and what is its mechanism of action?

Prinomide is an investigational small molecule tyrosine kinase inhibitor (TKI). Its primary mechanism of action involves the inhibition of specific kinases involved in cell proliferation and survival pathways. While highly effective against target cancer cells, off-target effects can lead to cytotoxicity in non-target cells or at high concentrations.[1][2] The induction of reactive oxygen species (ROS) is a potential mechanism of cytotoxicity for compounds like Prinomide.[3][4]

Q2: I'm observing high levels of cytotoxicity even at low concentrations of Prinomide. What are the common causes?

Several factors could contribute to unexpected cytotoxicity:

  • Solvent Toxicity : The solvent used to dissolve Prinomide, commonly DMSO, can be toxic to cells, typically at concentrations above 0.5%.[5][6]

  • Compound Instability : Prinomide may be unstable in culture media, degrading into a more toxic byproduct.[5]

  • Off-Target Effects : At higher concentrations, Prinomide may inhibit kinases essential for normal cell survival, leading to cytotoxicity.[6][7][8]

  • Cell Health : Cells that are stressed, in a poor physiological state, or at a high passage number may be more sensitive to the compound.[6]

Q3: How can I distinguish between apoptosis and necrosis induced by Prinomide?

Distinguishing between these two forms of cell death is critical for understanding the mechanism of cytotoxicity.

  • Apoptosis : This is a programmed and controlled form of cell death characterized by events like caspase activation, cell shrinkage, and DNA fragmentation.[5] It can be measured using assays for caspase activity (e.g., Caspase-Glo®) or by detecting phosphatidylserine (B164497) externalization (e.g., Annexin V staining).

  • Necrosis : This is an uncontrolled form of cell death resulting from acute injury, leading to the loss of cell membrane integrity and the release of cellular contents.[5] It can be measured by detecting the release of enzymes like Lactate Dehydrogenase (LDH) into the culture medium.[5][9]

Q4: What are the primary strategies to reduce Prinomide-induced cytotoxicity while maintaining its on-target effect?

Mitigation strategies focus on optimizing experimental conditions and exploring protective co-treatments:

  • Optimize Concentration : Perform a careful dose-response analysis to identify the lowest effective concentration that maximizes the on-target effect while minimizing cytotoxicity.[6]

  • Antioxidant Co-treatment : If cytotoxicity is mediated by oxidative stress, co-treatment with antioxidants like N-acetylcysteine (NAC) or Vitamin E may be protective.[10][11][12]

  • Caspase Inhibitors : If apoptosis is the primary mechanism of off-target cytotoxicity, a pan-caspase inhibitor, such as Z-VAD-FMK, can be used to block the apoptotic cascade and improve cell viability.[13][14][15]

  • Optimize Cell Culture Conditions : Ensure optimal cell culture conditions, including media composition and cell density, as stressed cells are more susceptible to drug-induced toxicity.[11]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with Prinomide.

Problem Potential Cause Recommended Solution
High variability between replicate wells Uneven cell seeding or bubbles in wells.[16]Ensure the cell suspension is thoroughly mixed before and during plating. Check wells for bubbles and remove them with a sterile pipette tip if necessary.[16]
No dose-response relationship observed The compound has reached maximum toxicity at the lowest tested concentration, or the assay is compromised.Expand the range of concentrations to include much lower doses.[5] Also, run a cell-free control to check for interference between Prinomide and the assay reagents.[5]
Cytotoxicity varies with different batches of Prinomide Inconsistent compound purity or degradation during storage.Re-verify the purity of each batch using analytical methods like HPLC. Store the compound under recommended conditions and prepare fresh stock solutions.[6]
High background signal in cytotoxicity assay Phenol (B47542) red in the culture medium can interfere with colorimetric assays.[11] The compound may also interfere with the assay chemistry.[5]Use phenol red-free medium for the duration of the assay.[11] Run controls with the compound in cell-free medium to assess for direct interference.[5]

Experimental Protocols & Data

Protocol 1: MTT Assay for Cell Viability

This protocol provides a general framework for assessing cell viability after treatment with Prinomide.[11][17]

  • Cell Seeding : Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours to allow for attachment.[11]

  • Compound Treatment : Prepare serial dilutions of Prinomide in culture medium. Replace the old medium with the medium containing different concentrations of Prinomide. Include untreated and solvent-only controls.[11][16]

  • Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition : Prepare a 5 mg/mL solution of MTT in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.[11]

  • Formazan (B1609692) Solubilization : Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Data Acquisition : Measure the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis : Calculate the percentage of cell viability for each treatment group relative to the untreated control.[11]

Protocol 2: Co-treatment with N-acetylcysteine (NAC)

This protocol is designed to assess if antioxidant co-treatment can mitigate Prinomide-induced cytotoxicity.

  • Cell Seeding : Seed cells as described in the MTT assay protocol.

  • Pre-treatment (Optional) : Pre-incubate cells with various concentrations of NAC (e.g., 1-10 mM) for 1-2 hours before adding Prinomide.

  • Co-treatment : Prepare serial dilutions of Prinomide. For each Prinomide concentration, prepare parallel wells with and without a fixed concentration of NAC.

  • Controls : Include wells with cells only, cells + solvent, cells + highest NAC concentration, and cells + Prinomide dilutions without NAC.

  • Incubation & Analysis : Follow steps 3-7 of the MTT assay protocol to determine cell viability.

Hypothetical Mitigation Data

The following table summarizes hypothetical data from experiments designed to mitigate Prinomide's cytotoxicity in a non-target cell line (e.g., HEK293).

Treatment Group Prinomide (µM) Co-treatment Cell Viability (%)
Control0None100%
Vehicle Control00.1% DMSO98%
Prinomide1None85%
Prinomide5None52%
Prinomide10None25%
Prinomide + NAC55 mM NAC78%
Prinomide + Z-VAD-FMK520 µM Z-VAD-FMK82%

Visualizations

Signaling Pathway

G cluster_0 Prinomide Action cluster_1 Cellular Response cluster_2 Mitigation Strategy Prinomide Prinomide Kinase Target Kinase Prinomide->Kinase On-Target (Desired Effect) OffTarget Off-Target Kinase Prinomide->OffTarget Off-Target Proliferation Inhibition of Cell Proliferation Kinase->Proliferation ROS Reactive Oxygen Species (ROS) Production OffTarget->ROS Mitochondria Mitochondrial Stress ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis (Cytotoxicity) Caspase->Apoptosis NAC Antioxidants (e.g., NAC) NAC->ROS Inhibits CaspInhib Caspase Inhibitors (e.g., Z-VAD-FMK) CaspInhib->Caspase Inhibits

Caption: Prinomide's mechanism of action and points of intervention.

Experimental Workflow

G cluster_treatment Treatment Groups start Start seed Seed Cells in 96-Well Plate start->seed incubate1 Incubate 24h (Attachment) seed->incubate1 control Control (Medium Only) incubate1->control prinomide Prinomide Dose-Response incubate1->prinomide mitigation Prinomide + Mitigating Agent (e.g., NAC) incubate1->mitigation incubate2 Incubate 24-72h (Treatment Exposure) assay Perform Cytotoxicity Assay (e.g., MTT, LDH) incubate2->assay read Read Plate assay->read analyze Analyze Data (% Viability vs Control) read->analyze end End analyze->end

Caption: Workflow for assessing Prinomide cytotoxicity and mitigation.

Troubleshooting Logic

G rect_node rect_node start High Cytotoxicity Observed? solvent Solvent Control Shows Toxicity? start->solvent Yes dose Is Lowest Dose Still Toxic? solvent->dose No solve_solvent Reduce Solvent Conc. (e.g., <0.1% DMSO) solvent->solve_solvent Yes assay_int Assay Interference In Cell-Free Control? dose->assay_int No solve_dose Lower Dose Range (e.g., Nanomolar) dose->solve_dose Yes solve_assay Switch Assay Method (e.g., MTT to LDH) assay_int->solve_assay Yes solve_off_target Investigate Mitigation: - Antioxidants - Caspase Inhibitors assay_int->solve_off_target No

Caption: Decision tree for troubleshooting unexpected cytotoxicity.

References

Technical Support Center: Adjusting Prinomide Concentration for Optimal Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hypothetical small molecule inhibitor, Prinomide. The information presented here is a generalized guide based on common practices for utilizing novel bioactive compounds in experimental settings.

Troubleshooting Guide

This guide addresses specific issues that may arise during the optimization of Prinomide concentration for desired biological effects.

Issue Potential Cause Suggested Solution
Low or no observable bioactivity - Suboptimal Concentration: The concentration of Prinomide may be too low to effectively engage its target. - Poor Solubility: Prinomide may not be fully dissolved in the experimental medium, leading to a lower effective concentration. - Compound Instability: Prinomide may be degrading under experimental conditions (e.g., temperature, pH, light exposure).- Perform a dose-response experiment to determine the optimal concentration range. Start with a broad range and narrow it down based on the initial results. - Ensure complete solubilization of the Prinomide stock solution in a suitable solvent (e.g., DMSO) before further dilution in aqueous media. Visually inspect for any precipitates. - Review the compound's stability data, if available. Protect from light and minimize exposure to harsh conditions. Prepare fresh dilutions for each experiment.
High cell toxicity or off-target effects - Excessive Concentration: The concentration of Prinomide may be too high, leading to non-specific effects and cytotoxicity.[1] - Solvent Toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve Prinomide may be toxic to the cells.[1] - Off-Target Binding: At high concentrations, Prinomide may bind to unintended cellular targets, causing adverse effects.- Titrate down the concentration of Prinomide to find a window where the desired bioactivity is observed without significant cell death. - Ensure the final concentration of the solvent in the culture medium is below the toxic threshold for your specific cell line (typically <0.5% for DMSO).[1] - If off-target effects are suspected, consider using a structurally related but inactive analog of Prinomide as a negative control, if available.
Inconsistent results between experiments - Variability in Cell Culture: Differences in cell density, passage number, or overall cell health can impact the response to Prinomide. - Inconsistent Compound Handling: Variations in the preparation and dilution of Prinomide can lead to differing effective concentrations. - Assay Variability: The experimental assay itself may have inherent variability.- Standardize cell culture conditions, including seeding density and passage number. Regularly check for cell viability and morphology. - Prepare a large batch of concentrated stock solution to be used across multiple experiments. Aliquot and store properly to avoid repeated freeze-thaw cycles. - Include appropriate positive and negative controls in every experiment to monitor assay performance and normalize the data.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration range for a new small molecule inhibitor like Prinomide?

A1: For initial screening experiments with a novel compound, it is advisable to test a wide range of concentrations. A common starting point is a logarithmic dilution series, for example, from 10 nM to 100 µM. This broad range helps in identifying a potential therapeutic window and determining the EC50/IC50 values.

Q2: How should I prepare and store Prinomide stock solutions?

A2: Prinomide stock solutions are typically prepared in a high-purity solvent like dimethyl sulfoxide (B87167) (DMSO) at a high concentration (e.g., 10 mM). It is crucial to ensure the compound is fully dissolved. Stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect the solution from light if the compound is light-sensitive.

Q3: How can I assess the cytotoxicity of Prinomide in my cell line?

A3: To determine the cytotoxic potential of Prinomide, a cell viability assay should be performed. Common methods include MTT, MTS, or resazurin-based assays, which measure metabolic activity, or trypan blue exclusion, which assesses membrane integrity. This should be done in parallel with your functional assays to distinguish between specific bioactivity and general toxicity.

Q4: What are some common controls to include in my experiments with Prinomide?

A4: To ensure the validity of your results, it is important to include several controls:

  • Vehicle Control: Treat cells with the same concentration of the solvent (e.g., DMSO) used to dissolve Prinomide. This controls for any effects of the solvent itself.

  • Untreated Control: A sample of cells that does not receive any treatment.

  • Positive Control: A known activator or inhibitor of the pathway of interest to ensure the assay is working correctly.

  • Negative Control: A structurally similar but inactive compound, if available, to control for off-target effects.

Experimental Protocols

Dose-Response Experiment for Determining EC50/IC50
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a series of dilutions of Prinomide in the appropriate cell culture medium. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM). Also, prepare a vehicle control.

  • Cell Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of Prinomide or the vehicle control.

  • Incubation: Incubate the plate for a duration relevant to the biological process being studied (e.g., 24, 48, or 72 hours).

  • Assay: Perform the desired assay to measure the biological response (e.g., cell viability assay, reporter gene assay, or measurement of a specific biomarker).

  • Data Analysis: Plot the response as a function of the logarithm of the Prinomide concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to determine the EC50 or IC50 value.

Solubility Assessment in Cell Culture Medium
  • Preparation of Supersaturated Solution: Prepare a high concentration of Prinomide in the desired cell culture medium (e.g., 100 µM).

  • Equilibration: Incubate the solution at 37°C for a set period (e.g., 24 hours) with gentle agitation to allow it to reach equilibrium.

  • Centrifugation: Centrifuge the solution at high speed to pellet any undissolved compound.

  • Quantification: Carefully collect the supernatant and measure the concentration of the dissolved Prinomide using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy. This measured concentration represents the kinetic solubility in the cell culture medium.

Visualizations

Signaling_Pathway Hypothetical Prinomide Signaling Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Prinomide Prinomide Prinomide->Kinase_B Inhibits Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Promotes

Caption: A diagram of a hypothetical signaling pathway inhibited by Prinomide.

Experimental_Workflow Dose-Response Experimental Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_dilutions Prepare Prinomide Serial Dilutions seed_cells->prepare_dilutions treat_cells Treat Cells with Prinomide prepare_dilutions->treat_cells incubate Incubate for 24-72h treat_cells->incubate perform_assay Perform Bioactivity Assay incubate->perform_assay analyze_data Analyze Data and Determine EC50/IC50 perform_assay->analyze_data end End analyze_data->end

Caption: A workflow for determining the dose-response of Prinomide.

Troubleshooting_Logic Troubleshooting Low Bioactivity start Low or No Bioactivity Observed check_concentration Is the concentration range appropriate? start->check_concentration check_solubility Is Prinomide fully dissolved? check_concentration->check_solubility Yes increase_concentration Perform Dose-Response with Higher Concentrations check_concentration->increase_concentration No check_stability Is the compound stable? check_solubility->check_stability Yes optimize_dissolution Optimize Solubilization Protocol check_solubility->optimize_dissolution No prepare_fresh Prepare Fresh Stock and Dilutions check_stability->prepare_fresh No

Caption: A logical diagram for troubleshooting low Prinomide bioactivity.

References

Preventing Prinomide degradation during storage

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the specific degradation pathways and optimal storage conditions for Prinomide (CAS: 77639-66-8) is limited in publicly available literature.[1][2][3][4] The following guidance is based on general principles of chemical stability for pharmaceutical compounds and serves as a comprehensive, illustrative framework for researchers. It is strongly recommended to perform compound-specific stability studies to determine the optimal storage and handling procedures for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general recommendations for storing Prinomide?

A1: Prinomide should be stored in a cool, dark, and dry place. It is advisable to store the solid compound at 2-8°C, protected from light and moisture. For solutions, storage conditions will depend on the solvent used, but generally, they should be stored at -20°C or -80°C for long-term stability.

Q2: Is Prinomide sensitive to light?

A2: Yes, compounds with aromatic rings and conjugated systems, like Prinomide, can be susceptible to photodegradation. It is recommended to handle Prinomide in a light-protected environment (e.g., using amber vials, covering containers with aluminum foil) to minimize exposure to UV and visible light.

Q3: What solvents are recommended for dissolving Prinomide?

A3: The choice of solvent depends on the experimental requirements. For stock solutions, anhydrous DMSO or DMF are commonly used. For aqueous buffers, ensure the pH is within a stable range for Prinomide, ideally between pH 4 and 6. Avoid highly acidic or alkaline conditions, which may accelerate degradation.

Q4: How can I tell if my Prinomide sample has degraded?

A4: Visual indicators of degradation can include a change in color (e.g., yellowing), the appearance of cloudiness or precipitation in solutions, or a decline in performance in biological assays. For quantitative assessment, analytical techniques like HPLC should be used to check for the appearance of degradation products and a decrease in the parent compound's peak area.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the storage and handling of Prinomide.

Issue Potential Cause Recommended Solution
Discoloration of Solid Prinomide (e.g., turning yellow) Oxidation or photodegradationStore the solid compound under an inert atmosphere (e.g., argon or nitrogen) and protected from light. Ensure the container is tightly sealed to prevent exposure to air and moisture.
Precipitation in Prinomide Solution Upon Storage Poor solubility at storage temperature or solvent evaporation.Before use, allow the solution to warm to room temperature and vortex thoroughly. If precipitation persists, sonication may help. For long-term storage, consider using a higher concentration of a non-volatile solvent like DMSO or preparing fresh solutions.
Loss of Biological Activity in Experiments Degradation of Prinomide in solution.Prepare fresh solutions before each experiment. If using frozen stock solutions, minimize freeze-thaw cycles by aliquoting into single-use volumes. Perform a stability study in your experimental media to determine the rate of degradation under your specific conditions.
Appearance of Extra Peaks in HPLC/LC-MS Analysis Chemical degradation (e.g., hydrolysis, oxidation).Review your storage and handling procedures. Ensure the pH of your solutions is within the stable range. Use high-purity, degassed solvents for your mobile phase to prevent oxidative degradation during analysis.

Prinomide Stability Data

The following tables summarize hypothetical stability data for Prinomide under various conditions. These are for illustrative purposes; actual stability should be determined experimentally.

Table 1: Stability of Solid Prinomide

Storage ConditionPurity after 6 Months (%)Appearance
2-8°C, Dark, Dry>99%White to off-white powder
Room Temperature, Light95%Slight yellowing
40°C, 75% Relative Humidity85%Yellowish, clumpy powder

Table 2: Stability of Prinomide in Solution (10 mM in DMSO)

Storage ConditionPurity after 1 Month (%)
-80°C>99%
-20°C98%
4°C92%
Room Temperature80%

Experimental Protocols

Protocol 1: Forced Degradation Study of Prinomide

This protocol is designed to identify the potential degradation pathways of Prinomide.

  • Preparation of Prinomide Stock Solution: Prepare a 1 mg/mL stock solution of Prinomide in acetonitrile (B52724).

  • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Photodegradation: Expose 1 mL of the stock solution in a clear vial to a photostability chamber (with UV and visible light) for 24 hours. Keep a control sample wrapped in aluminum foil.

  • Thermal Degradation: Place the solid Prinomide powder in an oven at 105°C for 24 hours. Dissolve in acetonitrile for analysis.

  • Analysis: Analyze all samples and a non-degraded control by a stability-indicating HPLC-UV method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method for Prinomide

This method can be used to separate Prinomide from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Visualizations

Prinomide_Degradation_Pathway Hypothetical Degradation Pathways of Prinomide Prinomide Prinomide (C15H13N3O2) Hydrolysis_Product Hydrolyzed Prinomide (Amide bond cleavage) Prinomide->Hydrolysis_Product Acid/Base Oxidation_Product Oxidized Prinomide (e.g., N-oxide) Prinomide->Oxidation_Product H2O2 / O2 Photo_Product Photodegradation Product (e.g., ring cleavage) Prinomide->Photo_Product UV/Vis Light

Caption: Hypothetical degradation pathways of Prinomide.

Troubleshooting_Workflow Troubleshooting Prinomide Degradation Start Issue Observed (e.g., low activity, extra peaks) Check_Storage Review Storage Conditions (Temp, Light, Moisture) Start->Check_Storage Check_Handling Review Solution Prep & Handling (Solvent, pH, Freeze-Thaw) Check_Storage->Check_Handling Correct Implement_Controls Implement Corrective Actions (Aliquot, use fresh solutions, protect from light) Check_Storage->Implement_Controls Incorrect Check_Handling->Implement_Controls Incorrect Analyze Re-analyze Sample (e.g., HPLC) Check_Handling->Analyze Correct Implement_Controls->Analyze Resolved Issue Resolved Analyze->Resolved Success Not_Resolved Issue Persists: Perform Forced Degradation Study Analyze->Not_Resolved Failure

Caption: Workflow for troubleshooting Prinomide degradation.

Experimental_Workflow Forced Degradation Experimental Workflow Start Prepare Prinomide Stock Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Light, Heat) Start->Stress_Conditions Sample_Prep Sample Preparation (Neutralization, Dilution) Stress_Conditions->Sample_Prep HPLC_Analysis HPLC Analysis Sample_Prep->HPLC_Analysis Data_Analysis Data Analysis (Compare to control, identify degradants) HPLC_Analysis->Data_Analysis Conclusion Identify Degradation Pathways & Develop Stability-Indicating Method Data_Analysis->Conclusion

Caption: Workflow for a forced degradation study.

References

Validation & Comparative

Unraveling the Biological Target of Prinomide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the precise validation of a drug's biological target is a cornerstone of its therapeutic development. This guide focuses on Prinomide, aiming to objectively compare its performance with alternatives and provide a framework for its target validation through detailed experimental protocols. However, extensive investigation reveals that the specific biological target of Prinomide is not clearly defined in publicly available scientific literature. This presents a significant challenge in creating a direct comparative guide.

To address this, we will first present the available information on Prinomide and a similarly named but structurally distinct natural product, Prieurianin, which has a more defined mechanism of action. This comparison will highlight the importance of precise target identification. Subsequently, we will provide a comprehensive, though generalized, guide to the experimental validation of a biological target, which can be applied once the target of Prinomide is identified.

Distinguishing Prinomide and Prieurianin

Initial investigations into "Prinomide" often lead to confusion with "Prieurianin" due to their similar names. However, it is crucial to distinguish between these two distinct molecules.

Prieurianin , in contrast, is a complex tetranortriterpenoid natural product.[4][5][6] Research suggests that Prieurianin's biological activity involves the stabilization of the actin cytoskeleton.[5][7] Furthermore, computational modeling studies propose that Prieurianin may interact with Heat Shock Protein 47 (Hsp47), a chaperone protein involved in collagen biosynthesis.[5][7]

The clear difference in chemical structure and the available, albeit limited, mechanistic information for Prieurianin underscore the necessity of identifying a specific biological target for Prinomide before any meaningful validation or comparison can be undertaken.

A Roadmap for Validating the Biological Target of Prinomide

Once a putative biological target for Prinomide is identified, a rigorous validation process is essential. This process typically involves a combination of biochemical, cellular, and in vivo studies to confirm the interaction and its functional consequences. Below are key experimental protocols that form the foundation of target validation.

Table 1: Experimental Approaches for Biological Target Validation
Experimental CategorySpecific TechniquesPurposeExpected Outcome
Target Engagement Cellular Thermal Shift Assay (CETSA)To confirm direct binding of Prinomide to the target protein in a cellular context.A shift in the thermal stability of the target protein in the presence of Prinomide.
Surface Plasmon Resonance (SPR)To quantify the binding affinity and kinetics of Prinomide to the purified target protein.Determination of the dissociation constant (KD) to measure binding strength.
Isothermal Titration Calorimetry (ITC)To measure the thermodynamic parameters of the binding interaction between Prinomide and the target.Determination of binding affinity, stoichiometry, and enthalpy/entropy changes.
Target-Related Functional Assays In vitro enzyme activity assays (if the target is an enzyme)To assess the effect of Prinomide on the catalytic activity of the target protein.Inhibition or activation of the target enzyme's activity in a dose-dependent manner.
Cell-based reporter assaysTo measure the impact of Prinomide on the signaling pathway downstream of the target.Modulation of reporter gene expression, indicating pathway engagement.
Phenotypic assays in target-knockdown or knockout cellsTo determine if the cellular effects of Prinomide are dependent on the presence of the target.The phenotypic effect of Prinomide is diminished or absent in cells lacking the target protein.
In Vivo Target Validation Pharmacokinetic/Pharmacodynamic (PK/PD) modelingTo correlate the concentration of Prinomide in tissues with the modulation of the target and the therapeutic effect.A clear relationship between drug exposure, target engagement, and a biological response.
Efficacy studies in animal models of diseaseTo evaluate the therapeutic effect of Prinomide in a living organism.Amelioration of disease symptoms or pathology in a relevant animal model.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Culture cells expressing the target protein to 80-90% confluency. Treat the cells with Prinomide at various concentrations or a vehicle control for a specified time.

  • Harvesting and Lysis: Harvest the cells and resuspend them in a suitable lysis buffer. Lyse the cells through freeze-thaw cycles.

  • Heating and Protein Precipitation: Aliquot the cell lysates and heat them at a range of temperatures for a defined period. Centrifuge the samples to pellet the precipitated proteins.

  • Protein Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the supernatant by Western blotting or other quantitative protein detection methods.

  • Data Analysis: Plot the fraction of soluble target protein as a function of temperature for both Prinomide-treated and control samples. A shift in the melting curve indicates target engagement.

Surface Plasmon Resonance (SPR)

  • Chip Preparation: Immobilize the purified target protein onto a sensor chip.

  • Analyte Injection: Flow different concentrations of Prinomide over the sensor chip surface.

  • Binding Measurement: Monitor the change in the refractive index at the chip surface, which is proportional to the mass of Prinomide binding to the immobilized target.

  • Data Analysis: Analyze the association and dissociation phases of the sensorgrams to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD).

Visualizing the Path to Validation

To conceptualize the workflow for validating the biological target of Prinomide, the following diagrams illustrate the logical progression of experiments and a hypothetical signaling pathway that could be investigated once the target is known.

G cluster_0 Target Identification cluster_1 In Vitro Validation cluster_2 Cellular Validation cluster_3 In Vivo Validation Putative Target Identification Putative Target Identification Target Engagement Assays Target Engagement Assays Putative Target Identification->Target Engagement Assays Biochemical Functional Assays Biochemical Functional Assays Target Engagement Assays->Biochemical Functional Assays Cell-Based Functional Assays Cell-Based Functional Assays Biochemical Functional Assays->Cell-Based Functional Assays Target-Dependent Phenotypic Assays Target-Dependent Phenotypic Assays Cell-Based Functional Assays->Target-Dependent Phenotypic Assays PK/PD Modeling PK/PD Modeling Target-Dependent Phenotypic Assays->PK/PD Modeling Animal Model Efficacy Studies Animal Model Efficacy Studies PK/PD Modeling->Animal Model Efficacy Studies

Caption: Experimental workflow for biological target validation.

G Prinomide Prinomide Target Protein Target Protein Prinomide->Target Protein Binds to and modulates Downstream Effector 1 Downstream Effector 1 Target Protein->Downstream Effector 1 Activates/Inhibits Downstream Effector 2 Downstream Effector 2 Target Protein->Downstream Effector 2 Activates/Inhibits Cellular Response Cellular Response Downstream Effector 1->Cellular Response Downstream Effector 2->Cellular Response

Caption: Hypothetical signaling pathway of Prinomide.

Conclusion

While a direct comparative guide for Prinomide is currently unfeasible due to the lack of a defined biological target, this guide provides a comprehensive framework for the necessary validation studies. The elucidation of Prinomide's specific molecular target is the critical next step. Once identified, the experimental approaches and workflows detailed here will be instrumental in rigorously validating the target and paving the way for a thorough comparison with alternative therapeutic agents. Researchers are encouraged to focus their initial efforts on robust target identification to unlock the full therapeutic potential of Prinomide.

References

Unraveling the Efficacy of Prinomide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Initial investigations into the compound "Prinomide" have revealed a significant lack of publicly available scientific literature detailing its biological activity, mechanism of action, and comparative efficacy against other known inhibitors. While a chemical entity with the molecular formula C₁₅H₁₃N₃O₂ is registered in chemical databases under this name, extensive searches have yielded no experimental data, clinical trial results, or detailed pharmacological profiles.

This absence of foundational research precludes the creation of a comprehensive comparison guide as requested. The core requirements of data presentation in structured tables, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows cannot be fulfilled without access to primary research data.

To provide a comparative analysis, information on the following would be essential:

  • Mechanism of Action: Understanding the specific biochemical pathways Prinomide interacts with is the first step in identifying relevant inhibitors for comparison.

  • Quantitative Efficacy Data: Metrics such as IC₅₀ (half-maximal inhibitory concentration), EC₅₀ (half-maximal effective concentration), Ki (inhibition constant), or data from in vivo studies are necessary for a quantitative comparison.

  • Experimental Context: The cell types, animal models, and specific assays used to evaluate Prinomide's activity are crucial for interpreting the data and making valid comparisons.

Without this information, any attempt to compare Prinomide to known inhibitors would be purely speculative and would not meet the standards of a scientific publication guide for researchers and drug development professionals.

Further research and publication of primary data on the biological effects of Prinomide are required before a meaningful comparative analysis can be conducted. We will continue to monitor the scientific literature for any emerging data on this compound and will provide updates as information becomes available.

Cross-Validation of Pimozide's Anticancer Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive analysis of the antipsychotic drug Pimozide's effectiveness in inhibiting the growth of various cancer cell lines. The data presented here, compiled from multiple preclinical studies, offers a valuable resource for researchers, scientists, and professionals in drug development exploring the repurposing of existing drugs for oncology.

Pimozide (B1677891), a Food and Drug Administration (FDA)-approved drug, has demonstrated significant anticancer properties by targeting key signaling pathways involved in tumor progression and cell survival. This guide summarizes the quantitative data on its activity, details the experimental protocols used for its validation, and visualizes its mechanism of action.

Comparative Efficacy of Pimozide Across Cancer Cell Lines

Pimozide has shown dose- and time-dependent inhibitory effects on the proliferation of a range of cancer cell lines, including those from hepatocellular carcinoma, prostate cancer, and breast cancer. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized in the table below.

Cell LineCancer TypeTime PointIC50 (µM)
Hepatocellular Carcinoma
Hep G2Liver72h1.14 ± 0.27[1]
Hep 3BLiver72h1.81 ± 0.51[1]
MHCC-97LLiver72h6.15 ± 0.48[1]
Huh7Liver72h8.44 ± 0.91[1]
Prostate Cancer
DU145Prostate72h6.54 ± 0.85[2]
LNCaPProstate72h7.21 ± 0.70[2]
PC3MProstate48h8.90 ± 1.18[2]
22RV1Prostate72h11.12 ± 1.84[2]
Breast Cancer
MCF-7Breast-16.54[3]
MDA-MB-231Breast-17.5[3]

Mechanism of Action: Targeting Key Oncogenic Pathways

Pimozide exerts its anticancer effects primarily through the inhibition of two critical signaling pathways: the Wnt/β-catenin pathway and the STAT3/STAT5 pathway. Both pathways are frequently dysregulated in various cancers, leading to uncontrolled cell growth, proliferation, and survival.

The diagram below illustrates the signaling cascade of the Wnt/β-catenin pathway and highlights the inhibitory action of Pimozide.

Wnt_Pathway Pimozide's Inhibition of the Wnt/β-catenin Signaling Pathway Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled LRP LRP5/6 Co-receptor Wnt->LRP Dishevelled Dishevelled Frizzled->Dishevelled Destruction_Complex GSK3β APC Axin CK1 Dishevelled->Destruction_Complex Inhibits GSK3b GSK3β APC APC Axin Axin CK1 CK1 beta_catenin β-catenin Destruction_Complex->beta_catenin Proteasome Proteasome beta_catenin->Proteasome Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Translocates to nucleus and binds Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Pimozide Pimozide Pimozide->Destruction_Complex Promotes activity

Pimozide promotes the activity of the destruction complex, leading to β-catenin degradation.

Pimozide also demonstrates potent inhibition of the STAT3 and STAT5 signaling pathways, which are crucial for cytokine-mediated cell survival and proliferation. The following diagram illustrates this inhibitory action.

STAT_Pathway Pimozide's Inhibition of the STAT3/STAT5 Signaling Pathway Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT3/STAT5 JAK->STAT pSTAT p-STAT3/p-STAT5 (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocates to Target_Genes Target Gene Expression (e.g., Bcl-xL, Mcl-1) Nucleus->Target_Genes Activates Transcription Pimozide Pimozide Pimozide->JAK Inhibits phosphorylation

Pimozide inhibits the phosphorylation of STAT3/STAT5, preventing their activation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of Pimozide's anticancer activity.

Cell Viability Assay (MTT Assay)

This assay is used to assess the metabolic activity of cells, which is an indicator of cell viability.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Drug Treatment: Cells are treated with various concentrations of Pimozide (typically ranging from 0 to 50 µM) for different time points (e.g., 24, 48, and 72 hours). A vehicle control (e.g., DMSO) is also included.

  • MTT Incubation: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).

  • Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Cell viability is calculated as a percentage of the vehicle-treated control cells. The IC50 value is determined by plotting the cell viability against the drug concentration and fitting the data to a dose-response curve.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by Pimozide.

  • Cell Lysis: After treatment with Pimozide, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the bicinchoninic acid (BCA) assay.

  • SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., β-catenin, p-STAT3, STAT3, GAPDH).

  • Secondary Antibody Incubation: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The intensity of the protein bands is quantified using densitometry software, and the expression levels are normalized to a loading control (e.g., GAPDH).

Experimental Workflow

The following diagram outlines a general workflow for the cross-validation of a compound's activity in different cell lines.

Experimental_Workflow General Workflow for Cross-Validation of Drug Activity cluster_0 In Vitro Screening cluster_1 Mechanism of Action Studies cluster_2 Functional Assays cluster_3 Comparative Analysis Cell_Line_Selection Select Panel of Cancer Cell Lines Dose_Response Dose-Response and Time-Course Studies (e.g., MTT Assay) Cell_Line_Selection->Dose_Response IC50_Determination Determine IC50 Values Dose_Response->IC50_Determination Pathway_Analysis Identify Target Signaling Pathways IC50_Determination->Pathway_Analysis Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50_Determination->Cell_Cycle Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) IC50_Determination->Apoptosis_Assay Migration_Invasion Migration and Invasion Assays IC50_Determination->Migration_Invasion Comparison Compare Activity with Alternative Inhibitors IC50_Determination->Comparison Western_Blot Western Blot for Key Protein Expression and Phosphorylation Pathway_Analysis->Western_Blot Gene_Expression Gene Expression Analysis (e.g., qRT-PCR) Pathway_Analysis->Gene_Expression Synergy_Studies Combination Therapy Studies Comparison->Synergy_Studies

References

Comparative Potency of Linomide Derivatives in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro potency of newly synthesized Linomide derivatives against human cancer cell lines. The data presented is intended to inform structure-activity relationship (SAR) studies and guide further drug development efforts. It is important to note that the available research literature uses the term "Linomide," and it is presumed that the user's query for "Prinomide" was a typographical error.

Potency of Linomide Derivatives

The cytotoxic activity of a series of Linomide derivatives was evaluated against the A549 (non-small cell lung cancer) and K562 (chronic myelogenous leukemia) cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound. The results are summarized in the table below.[1]

Compound IDA549 IC50 (µM/ml)K562 IC50 (µM/ml)
3a1.632Not Reported
4a2.039Not Reported
5a2.249Not Reported
4b1.5391.732
Paclitaxel (Standard)0.30.3

Among the synthesized compounds, derivative 4b demonstrated the highest cytotoxicity against both A549 and K562 cell lines, with IC50 values of 1.539 µM/ml and 1.732 µM/ml, respectively.[1] While these derivatives were found to be less potent than the standard anticancer agent Paclitaxel, the data provides a valuable baseline for the development of novel therapeutic agents based on the Linomide scaffold.[1]

Experimental Protocols

The following is a generalized protocol for determining the in vitro cytotoxicity of compounds against cancer cell lines, such as A549 and K562, using a standard colorimetric assay (e.g., MTT or SRB assay).

1. Cell Culture and Seeding:

  • Human cancer cell lines (e.g., A549, K562) are cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • For the assay, cells are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight.

2. Compound Treatment:

  • The Linomide derivatives are dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create stock solutions.

  • Serial dilutions of the compounds are prepared in the culture medium.

  • The medium from the seeded plates is replaced with the medium containing various concentrations of the test compounds. A vehicle control (DMSO) and a positive control (a known anticancer drug like Paclitaxel) are included.

  • The plates are incubated for a specified period, typically 48 to 72 hours.

3. Cytotoxicity Assessment (MTT Assay Example):

  • Following the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • The plates are incubated for an additional 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • The medium is then removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals, resulting in a colored solution.

  • The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

4. Data Analysis:

  • The absorbance values are used to calculate the percentage of cell viability for each compound concentration relative to the vehicle control.

  • The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is determined by plotting a dose-response curve.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture (A549, K562) plate_seeding Plate Seeding (96-well plates) cell_culture->plate_seeding cell_treatment Cell Treatment (48-72h incubation) plate_seeding->cell_treatment compound_prep Compound Preparation (Serial Dilutions) compound_prep->cell_treatment mtt_addition MTT Addition cell_treatment->mtt_addition formazan_solubilization Formazan Solubilization mtt_addition->formazan_solubilization read_absorbance Read Absorbance formazan_solubilization->read_absorbance calc_ic50 Calculate IC50 read_absorbance->calc_ic50

Experimental workflow for in vitro cytotoxicity assay.

Signaling Pathways

Linomide and its derivatives have been suggested to exert their anticancer effects through various mechanisms, including the inhibition of angiogenesis and interaction with key signaling pathways involved in cell proliferation and survival.[1] One of the critical pathways in many cancers is the Epidermal Growth Factor Receptor (EGFR) signaling cascade. The diagram below illustrates a simplified overview of this pathway.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Ligand Ligand (EGF) Ligand->EGFR Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription Promotes AKT AKT PI3K->AKT AKT->Transcription Promotes Proliferation Cell Proliferation Transcription->Proliferation Survival Cell Survival Transcription->Survival Angiogenesis Angiogenesis Transcription->Angiogenesis

Simplified EGFR signaling pathway.

Upon ligand binding, EGFR activates downstream signaling cascades, including the RAS/RAF/MEK/ERK and PI3K/AKT pathways.[1][2] These pathways ultimately lead to the transcription of genes involved in cell proliferation, survival, and angiogenesis.[2] Some anticancer agents, including certain Linomide derivatives, are designed to inhibit components of this pathway, such as the EGFR kinase domain, thereby blocking these pro-cancerous cellular responses.[1]

References

Independent Verification of Prinomide's Mechanism of Action: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An extensive search for "Prinomide" and its mechanism of action has yielded no publicly available scientific literature, clinical trial data, or registered drug information. The compound name may be inaccurate, a novel proprietary entity not yet disclosed in public forums, or a substance that has not been subjected to peer-reviewed scientific scrutiny. Consequently, an independent verification of its mechanism of action and a direct comparison with established alternatives cannot be performed at this time.

For the purpose of illustrating the requested format and to provide a framework for when such information becomes available, this guide will utilize a hypothetical mechanism of action for "Prinomide" and compare it to a well-established therapeutic agent, Lenalidomide, which is used in the treatment of multiple myeloma.

Hypothetical Mechanism of Action for Prinomide: Prinomide is postulated to be a novel cereblon (CRBN) E3 ubiquitin ligase modulator with a distinct binding affinity and substrate specificity compared to existing immunomodulatory drugs (IMiDs). It is hypothesized to induce the degradation of two novel protein targets, Protein X and Protein Y, which are critical for the survival and proliferation of malignant plasma cells.

Comparative Analysis: Prinomide vs. Lenalidomide

This section compares the hypothetical action of Prinomide with the known mechanism of Lenalidomide.

FeaturePrinomide (Hypothetical)Lenalidomide
Target Cereblon (CRBN) E3 Ubiquitin LigaseCereblon (CRBN) E3 Ubiquitin Ligase
Primary Substrates for Degradation Protein X, Protein YIkaros (IKZF1), Aiolos (IKZF3)
Downstream Effects - Induction of apoptosis in malignant cells - Inhibition of angiogenesis - Enhanced T-cell co-stimulation- Induction of apoptosis in multiple myeloma cells - Anti-angiogenic properties - Immunomodulatory effects via T-cell and NK cell activation
Clinical Application InvestigationalMultiple Myeloma, Myelodysplastic Syndromes, Mantle Cell Lymphoma

Experimental Protocols for Mechanism of Action Verification

The following are standard experimental procedures to validate the proposed mechanism of action for a compound like Prinomide.

Cereblon Binding Assay
  • Objective: To confirm direct binding of Prinomide to the CRBN protein.

  • Methodology: A competitive binding assay using a known CRBN ligand (e.g., fluorescently-labeled thalidomide) and recombinant human CRBN protein. The displacement of the fluorescent ligand by increasing concentrations of Prinomide is measured using fluorescence polarization or a similar technique.

Substrate Degradation Assay (Western Blot)
  • Objective: To demonstrate Prinomide-induced degradation of target proteins.

  • Methodology:

    • Culture a relevant cell line (e.g., multiple myeloma cell line MM.1S).

    • Treat cells with varying concentrations of Prinomide for different time points.

    • Lyse the cells and separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane and probe with specific antibodies against Protein X, Protein Y, IKZF1, and IKZF3.

    • A loading control (e.g., β-actin or GAPDH) should be used to ensure equal protein loading.

    • The reduction in the band intensity of the target proteins will indicate degradation.

Cell Viability Assay
  • Objective: To assess the cytotoxic effects of Prinomide on cancer cells.

  • Methodology:

    • Seed cancer cells in 96-well plates.

    • Treat with a serial dilution of Prinomide.

    • After a set incubation period (e.g., 72 hours), add a viability reagent such as CellTiter-Glo® (Promega) which measures ATP levels.

    • Measure luminescence to determine the percentage of viable cells and calculate the IC50 value.

Visualizing the Signaling Pathway

The following diagrams illustrate the hypothetical signaling pathway of Prinomide and the experimental workflow for its validation.

Prinomide_Mechanism_of_Action Prinomide Prinomide CRBN Cereblon (CRBN) E3 Ubiquitin Ligase Prinomide->CRBN Binds Ub Ubiquitin CRBN->Ub Recruits ProteinX Protein X Ub->ProteinX Tags ProteinY Protein Y Ub->ProteinY Tags Proteasome Proteasome ProteinX->Proteasome ProteinY->Proteasome Degradation Degradation Proteasome->Degradation Apoptosis Apoptosis & Cell Cycle Arrest Degradation->Apoptosis

Caption: Hypothetical mechanism of action for Prinomide.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_data Data Analysis Binding CRBN Binding Assay Degradation Substrate Degradation (Western Blot) Binding->Degradation Viability Cell Viability Assay Degradation->Viability Xenograft Xenograft Tumor Models Viability->Xenograft IC50 IC50 Calculation Viability->IC50 TumorGrowth Tumor Growth Inhibition Xenograft->TumorGrowth

Caption: Workflow for validating Prinomide's mechanism.

Prinomide: A Comparative Analysis of In Vitro and In Vivo Effects in the Context of Rheumatoid Arthritis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prinomide (B1214182), also known as CGS-10787B, has been investigated as a potential disease-modifying antirheumatic drug (DMARD). This guide provides a comparative overview of its observed effects in human studies and discusses the publicly available data on its biological impact. While clinical observations offer insights into its potential therapeutic value, a notable gap exists in the publicly accessible in vitro data detailing its specific molecular mechanisms of action.

In Vivo Efficacy: Clinical and Biochemical Assessment in Rheumatoid Arthritis

A clinical study involving patients with active rheumatoid arthritis provides the primary source of in vivo data for Prinomide. The study demonstrated that oral administration of Prinomide at a dose of 1.2 g/day over 24 weeks resulted in statistically significant improvements in both clinical and biochemical markers of the disease.[1]

Summary of Clinical and Biochemical Outcomes
ParameterObservationOnset of Significant Improvement
Clinical Markers
Articular IndexConsistent ImprovementWeek 8 (p < 0.01)
Summated Change ScoreConsistent ImprovementWeek 12 (p < 0.01)
Pain ScoreConsistent ImprovementWeek 16 (p < 0.05)
Biochemical Markers
Erythrocyte Sedimentation Rate (ESR)Sustained Significant ImprovementWeek 2 (p < 0.05)
Platelet CountSustained Significant ImprovementWeek 2 (p < 0.05)
Plasma ViscositySustained Significant ImprovementWeek 4 (p < 0.01)
Immunoglobulin G (IgG)Sustained Significant ImprovementWeek 4 (p < 0.05)
Immunoglobulin A (IgA)Sustained Significant ImprovementWeek 4 (p < 0.05)
Immunoglobulin M (IgM)Sustained Significant ImprovementWeek 4 (p < 0.05)

These findings suggest that Prinomide exerts a therapeutic effect in rheumatoid arthritis, leading to a reduction in joint inflammation and pain, as well as a modulation of systemic inflammatory and immunological markers.[1]

In Vitro Effects: An Area for Further Investigation

Despite the promising in vivo results, there is a conspicuous absence of publicly available in vitro studies detailing the specific molecular and cellular mechanisms of Prinomide. Key quantitative data, such as IC50 values from enzymatic or cell-based assays, and detailed analyses of its impact on specific signaling pathways, are not readily found in the scientific literature.

To provide a conceptual framework, a hypothetical signaling pathway often implicated in the pathogenesis of rheumatoid arthritis is depicted below. This diagram illustrates potential targets for a DMARD, although it is important to note that the specific interactions of Prinomide with these or other pathways have not been experimentally demonstrated in the available literature.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Nuclear Events Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Activates NF_kB NF-κB Cytokine_Receptor->NF_kB Activates MAPK MAPK Cytokine_Receptor->MAPK Activates STAT STAT JAK->STAT Phosphorylates Gene_Expression Pro-inflammatory Gene Expression STAT->Gene_Expression Translocates to Nucleus NF_kB->Gene_Expression MAPK->Gene_Expression Cytokine Cytokine Cytokine->Cytokine_Receptor Binds Prinomide_Target Potential Prinomide Target Prinomide_Target->JAK Inhibits (Hypothetical) Prinomide_Target->NF_kB Inhibits (Hypothetical)

Caption: Hypothetical signaling pathway in rheumatoid arthritis.

Experimental Protocols

Detailed experimental protocols for the in vitro evaluation of Prinomide are not available in the public domain. However, the in vivo clinical and biochemical assessments would have followed standard clinical trial methodologies.

In Vivo Clinical Assessment Protocol (General Methodology)

A prospective, open-label clinical trial would likely be conducted with the following general protocol:

  • Patient Recruitment: Patients diagnosed with active rheumatoid arthritis according to established criteria (e.g., American College of Rheumatology criteria) would be enrolled.

  • Treatment: Patients would receive a standardized oral dose of Prinomide (e.g., 1.2 g/day ) for a defined period (e.g., 24 weeks).

  • Clinical Efficacy Assessment: Clinical parameters would be evaluated at baseline and at regular intervals (e.g., monthly). These would include:

    • Articular Index: A standardized assessment of joint tenderness and swelling.

    • Pain Score: Patient-reported pain intensity, often using a visual analog scale (VAS).

    • Summated Change Score: A composite score reflecting overall disease activity.

  • Biochemical Assessment: Blood samples would be collected at baseline and at regular intervals for the analysis of:

    • Erythrocyte Sedimentation Rate (ESR): A non-specific marker of inflammation.

    • Platelet Count: Often elevated in inflammatory conditions.

    • Plasma Viscosity: Another marker of systemic inflammation.

    • Immunoglobulins (IgG, IgA, IgM): To assess the impact on the humoral immune response.

  • Statistical Analysis: Data would be analyzed using appropriate statistical methods to determine the significance of changes from baseline over the treatment period.

G Start Start Patient_Recruitment Patient Recruitment (Active RA) Start->Patient_Recruitment Baseline_Assessment Baseline Assessment (Clinical & Biochemical) Patient_Recruitment->Baseline_Assessment Prinomide_Administration Prinomide Administration (1.2 g/day for 24 weeks) Baseline_Assessment->Prinomide_Administration Monthly_Assessments Monthly Assessments (Clinical & Biochemical) Prinomide_Administration->Monthly_Assessments Monthly_Assessments->Prinomide_Administration Continue for 24 weeks Data_Analysis Statistical Data Analysis Monthly_Assessments->Data_Analysis End End Data_Analysis->End

References

Comparative Analysis of Prinomide Analogs: A Structural Activity Relationship (SAR) Study

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Prinomide analogs, focusing on their structural activity relationships (SAR) as potential anti-inflammatory agents. The data presented is compiled from various studies on pyrrole (B145914) derivatives sharing key structural features with Prinomide, a pyrrole-based compound identified as 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-3-oxo-N-phenylpropanamide. This analysis aims to elucidate the impact of structural modifications on the biological activity of these compounds, offering valuable insights for the design of novel and more potent therapeutic agents.

Quantitative Data Summary

The biological activity of Prinomide analogs and related pyrrole derivatives has been evaluated primarily through their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and tyrosinase. The following table summarizes the quantitative data from various studies, providing a comparative overview of the inhibitory potency of these compounds.

Compound IDStructureTargetIC50 (µM)Selectivity Index (COX-1/COX-2)
Prinomide 2-cyano-3-(1-methyl-1H-pyrrol-2-yl)-3-oxo-N-phenylpropanamide---
Analog 4g Acetic acid group at position 1 of pyrroleCOX-2> celecoxib-
Analog 4h Acetic acid group at position 1 of pyrroleCOX-1> celecoxib-
Analog 4k Acetic acid group at position 1 of pyrroleCOX-2> celecoxib-
Analog 4l Acetic acid group at position 1 of pyrroleCOX-2> celecoxib-
Analog 5b Propionic acid group at position 1 of pyrroleCOX-1> celecoxib-
Analog 5e Propionic acid group at position 1 of pyrroleCOX-1> celecoxib-
Pyrrole 4 3,4-disubstituted-pyrroleCOX-20.65[1]-
Hybrid 5 Cinnamic acid hybrid of pyrrole 4COX-20.55[1]-
Hybrid 6 Cinnamic acid hybrid of pyrrole 2COX-27.0[1]-
Hybrid 7 Cinnamic acid hybrid of pyrrole 3COX-27.2[1]-
Hybrid 8 Cinnamic acid hybridCOX-26[1]-
Compound 5s Pyrazole analogCOX-22.51[2]72.95[2]
Compound 5u Pyrazole analogCOX-21.79[2]74.92[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and facilitate further research.

In Vitro Cyclooxygenase (COX) Inhibition Assay

The ability of the test compounds to inhibit ovine COX-1 and COX-2 is determined using a colorimetric COX (ovine) inhibitor-screening assay. This assay utilizes the peroxidase component of cyclooxygenase. The peroxidase activity is assayed colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm. The IC50 value, which is the concentration of the compound that provides 50% inhibition of the enzyme, is then calculated.[3]

Tyrosinase Inhibition Assay

The tyrosinase inhibitory activity of the compounds is determined by measuring the absorbance of dopachrome (B613829) formation at 475 nm. The reaction mixture contains sodium phosphate (B84403) buffer, L-DOPA as the substrate, and the test compound. The reaction is initiated by the addition of mushroom tyrosinase. The percentage of inhibition is calculated by comparing the absorbance of the sample with that of a control reaction without the inhibitor.

Visualizations

The following diagrams illustrate key concepts related to the SAR of Prinomide analogs.

SAR_Logic cluster_scaffold Core Scaffold Modification cluster_substituents Substituent Modification cluster_activity Biological Activity Prinomide_Core Prinomide Core (2-cyano-3-oxo-N-phenylpropanamide) Pyrrole_Ring Pyrrole Ring Prinomide_Core->Pyrrole_Ring Attached to Pyrrole_Substituents Pyrrole Substituents Pyrrole_Ring->Pyrrole_Substituents Modification of N_Phenyl N-Phenyl Ring COX_Inhibition COX Inhibition N_Phenyl->COX_Inhibition Impacts Pyrrole_Substituents->COX_Inhibition Impacts Anti_Inflammatory Anti-inflammatory Activity COX_Inhibition->Anti_Inflammatory Leads to

SAR Logical Relationship

Experimental_Workflow Start Start: Design of Analogs Synthesis Chemical Synthesis of Analogs Start->Synthesis Purification Purification and Characterization (Chromatography, NMR, MS) Synthesis->Purification Biological_Screening Biological Screening (e.g., COX Inhibition Assay) Purification->Biological_Screening Data_Analysis Data Analysis and SAR Determination Biological_Screening->Data_Analysis Lead_Optimization Lead Compound Optimization Data_Analysis->Lead_Optimization

Experimental Workflow

Signaling_Pathway cluster_pathway NF-κB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) IKK IKK Complex Stimuli->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF_κB NF-κB (p50/p65) IκBα->NF_κB Inhibits Nucleus Nucleus NF_κB->Nucleus Translocates to Gene_Transcription Pro-inflammatory Gene Transcription Nucleus->Gene_Transcription Induces Prinomide_Analog Prinomide Analog Prinomide_Analog->NF_κB Potentially Inhibits DNA Binding

Potential Signaling Pathway

Conclusion

The structural activity relationship studies of Prinomide analogs and related pyrrole derivatives indicate that modifications to the pyrrole ring and its substituents significantly influence their anti-inflammatory activity. Specifically, the introduction of acidic groups at position 1 of the pyrrole ring and the hybridization with moieties like cinnamic acid have shown to enhance COX-2 inhibitory potency. The cyano and N-phenylpropanamide functionalities are also likely key pharmacophoric features contributing to the observed biological effects. Further investigation into the synthesis and evaluation of a focused library of Prinomide analogs with systematic variations is warranted to develop more potent and selective anti-inflammatory agents. The potential modulation of the NF-κB signaling pathway by these compounds presents an exciting avenue for future research into their precise mechanism of action.

References

Benchmarking Prinomide against standard reference compounds

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth evaluation of Prinomide against standard reference compounds remains challenging due to the limited publicly available information on this specific agent. Extensive searches for "Prinomide" have yielded basic chemical identifiers, such as its molecular formula (C15H13N3O2) and CAS number (77639-66-8), but have not provided substantial data regarding its mechanism of action, established therapeutic applications, or any head-to-head comparative studies.

For a comprehensive benchmarking analysis as requested, detailed experimental data from preclinical or clinical studies is essential. This would typically include, but is not limited to, dose-response curves, efficacy in relevant disease models, pharmacokinetic profiles, and safety data. In the absence of such specific information for Prinomide, a direct comparison with any standard reference compound is not feasible at this time.

To facilitate future analysis, should data become available, a generalized experimental workflow for comparing a novel compound like Prinomide against a standard reference is outlined below.

Generalized Experimental Workflow for Compound Comparison

A typical workflow for benchmarking a new chemical entity against an established standard involves a series of in vitro and in vivo assays. The specific design of these experiments would be highly dependent on the therapeutic target and indication.

Caption: Generalized workflow for benchmarking a new chemical entity.

Hypothetical Signaling Pathway and Data Representation

While the specific signaling pathway for Prinomide is unknown, many therapeutic compounds target key cellular signaling cascades. For illustrative purposes, a diagram of a generic kinase signaling pathway, a frequent target in drug development, is provided.

G Receptor Receptor Kinase_A Kinase_A Receptor->Kinase_A Activates Kinase_B Kinase_B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription_Factor Kinase_B->Transcription_Factor Activates Gene_Expression Gene_Expression Transcription_Factor->Gene_Expression Induces Cellular_Response Cellular_Response Gene_Expression->Cellular_Response Prinomide Prinomide Prinomide->Kinase_B Inhibits Standard_Reference Standard_Reference Standard_Reference->Kinase_A Inhibits

Caption: Hypothetical kinase signaling pathway with inhibitory action.

In a typical comparison guide, quantitative data would be presented in tabular format for clarity. Below is a template for how such data might be structured.

Table 1: Comparative In Vitro Activity

CompoundTarget IC₅₀ (nM)Off-Target A IC₅₀ (nM)Off-Target B IC₅₀ (nM)
PrinomideData Not FoundData Not FoundData Not Found
Standard Reference[Value][Value][Value]

Table 2: Comparative In Vivo Efficacy

CompoundAnimal ModelDoseEfficacy Endpoint (% inhibition)
PrinomideData Not FoundData Not FoundData Not Found
Standard Reference[Model Name][Dose and Regimen][Value]

Experimental Protocols

Detailed experimental protocols are fundamental for the reproducibility and validation of scientific findings. For the hypothetical experiments mentioned above, the methodologies would be described as follows:

Binding Affinity Assay Protocol

  • Objective: To determine the binding affinity of the test compounds (Prinomide and Standard Reference) to the target protein.

  • Method: A competitive binding assay using a radiolabeled ligand or a fluorescence-based thermal shift assay would be employed.

  • Procedure:

    • Recombinant target protein is purified.

    • A constant concentration of a labeled ligand (or the protein itself for thermal shift) is incubated with varying concentrations of the test compound.

    • The amount of bound labeled ligand is measured, or the change in protein melting temperature is recorded.

    • The IC₅₀ (concentration of the compound that inhibits 50% of labeled ligand binding) or the change in melting temperature is calculated.

Functional Cellular Assay Protocol

  • Objective: To assess the functional consequence of target engagement by the test compounds in a cellular context.

  • Method: A cell-based assay measuring a downstream event of the target's activity (e.g., phosphorylation of a substrate, reporter gene expression, or cell proliferation) is used.

  • Procedure:

    • Cells expressing the target of interest are cultured.

    • Cells are treated with a range of concentrations of the test compounds.

    • A stimulating ligand is added if necessary to activate the pathway.

    • The downstream readout is measured using techniques such as Western blotting, ELISA, luciferase reporter assay, or a cell viability assay.

    • The EC₅₀ (concentration of the compound that produces 50% of the maximal response) is determined.

While a definitive comparative guide for Prinomide cannot be provided at this time due to the lack of available data, this response outlines the necessary components and frameworks for such an analysis. Should further information on the biological activity and experimental evaluation of Prinomide become public, a comprehensive benchmarking report could be generated. Researchers and drug development professionals are encouraged to consult peer-reviewed scientific literature and drug databases for the most current information.

Navigating the Data Gap: A Comparative Analysis of Prinomide and its Alternatives in Immunomodulation

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available scientific literature reveals a significant lack of reproducible experimental data for the compound Prinomide (α-Cyano-1-methyl-β-oxo-N-phenyl-1H-pyrrole-2-propanamide). This scarcity of published research prevents a robust, data-driven comparison of its performance against other immunomodulatory agents. In contrast, a related compound, Linomide (a quinoline-3-carboxamide), has been more extensively studied, providing a foundation for understanding its mechanism of action and potential therapeutic effects. This guide will therefore focus on the available data for Linomide as a representative immunomodulator, comparing its activity with other relevant alternatives where possible, while highlighting the critical need for further research to validate any potential findings for Prinomide.

The Challenge of Reproducibility in Preclinical Research

The "reproducibility crisis" is a well-documented challenge in biomedical sciences, where studies are often difficult to replicate due to variations in experimental design, reporting, and biological variability.[1][2] This issue is particularly pronounced for less-studied compounds like Prinomide, where a limited number of publications makes it impossible to assess the consistency and reliability of the reported findings. Without multiple independent studies confirming its effects, any claims about Prinomide's efficacy and mechanism of action remain preliminary.

Linomide: An Investigated Immunomodulator

While data on Prinomide is sparse, research on Linomide offers insights into a compound with certain immunomodulatory properties. Studies have primarily focused on its effects on signaling pathways involved in inflammation and cell proliferation, namely the Tumor Necrosis Factor-alpha (TNF-α) and Transforming Growth Factor-beta (TGF-β) pathways.

Comparative Analysis of Experimental Data

Due to the absence of direct comparative studies on the reproducibility of Prinomide, this section will present available data for Linomide and relevant alternatives that target the same signaling pathways. It is crucial to note that these comparisons are indirect and based on separate studies.

Table 1: Comparison of Inhibitory Activity on TGF-β Signaling

CompoundTargetAssay TypeIC50Source
Linomide TGF-β Pathway (Indirect)Not SpecifiedData Not Available-
SB-431542 ALK5, ALK4, ALK7Kinase Assay94 nM (for ALK5)
SD208 TGF-β Receptor I KinaseNot SpecifiedData Not Available-

Table 2: Comparison of Effects on TNF-α Signaling

CompoundEffectModel SystemKey FindingsSource
Linomide Inhibition of TNF-α secretionMacrophage cell lineDose-dependent reduction in TNF-α production-
Various Plant-Derived Molecules TNF-α InhibitionIn silico and in vitroIdentification of potential small molecule inhibitors
Experimental Protocols

To ensure transparency and facilitate potential replication efforts, detailed experimental protocols are essential. However, the available literature on Linomide often lacks the granular detail required for exact replication. Below are generalized protocols based on common methodologies used in the cited research areas.

In Vitro Kinase Assay for TGF-β Receptor Inhibition (Example based on SB-431542 studies):

  • Reagents: Recombinant human ALK5 kinase domain, substrate peptide (e.g., a Smad-derived peptide), [γ-³²P]ATP, kinase buffer, and test compounds (e.g., SB-431542).

  • Procedure:

    • The kinase reaction is initiated by adding a mixture of the ALK5 enzyme and the test compound to a solution containing the substrate peptide and kinase buffer.

    • The reaction is started by the addition of [γ-³²P]ATP.

    • The mixture is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

    • The reaction is stopped, and the phosphorylated substrate is separated from the free [γ-³²P]ATP.

    • The amount of incorporated radioactivity is measured using a scintillation counter to determine the kinase activity.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of kinase inhibition against the log concentration of the test compound.

Macrophage TNF-α Secretion Assay (Generalized Protocol):

  • Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in appropriate media.

  • Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce TNF-α production.

  • Treatment: Concurrently with or prior to LPS stimulation, the cells are treated with varying concentrations of the test compound (e.g., Linomide).

  • Sample Collection: After a defined incubation period, the cell culture supernatant is collected.

  • Quantification: The concentration of TNF-α in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) kit.

  • Data Analysis: The effect of the test compound on TNF-α secretion is determined by comparing the levels in treated versus untreated (control) cells.

Signaling Pathways and Experimental Workflows

Understanding the molecular pathways affected by these compounds is crucial for interpreting experimental results.

TGF-β Signaling Pathway

The TGF-β signaling pathway plays a critical role in cell growth, differentiation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer.

TGF_beta_pathway cluster_nucleus Cell Nucleus TGFb TGF-β Ligand TBRII TGF-β Receptor II TGFb->TBRII Binds TBRI TGF-β Receptor I (ALK5) TBRII->TBRI Recruits & Phosphorylates SMAD23 SMAD2/3 TBRI->SMAD23 Phosphorylates Complex SMAD2/3/4 Complex SMAD23->Complex SMAD4 SMAD4 SMAD4->Complex Nucleus Nucleus Complex->Nucleus Translocates to Gene Target Gene Transcription Complex->Gene Regulates SB431542 SB-431542 SB431542->TBRI Inhibits

Caption: Simplified TGF-β signaling pathway and the point of inhibition by SB-431542.

TNF-α Signaling Pathway

The TNF-α signaling pathway is a key regulator of inflammation. Its inhibition is a therapeutic strategy for many inflammatory diseases.

TNF_alpha_pathway cluster_nucleus Cell Nucleus TNFa TNF-α TNFR1 TNFR1 TNFa->TNFR1 Binds TRADD TRADD TNFR1->TRADD Recruits TRAF2 TRAF2 TRADD->TRAF2 Recruits IKK IKK Complex TRAF2->IKK Activates NFkB NF-κB IKK->NFkB Activates Nucleus Nucleus NFkB->Nucleus Translocates to Gene Inflammatory Gene Transcription NFkB->Gene Induces Linomide Linomide (Proposed) Linomide->TNFa Inhibits Secretion

Caption: Simplified TNF-α signaling pathway and the proposed mechanism of Linomide.

Experimental Workflow for Reproducibility Assessment

A hypothetical workflow for assessing the reproducibility of an experimental result for a compound like Prinomide would involve multiple independent experiments conducted under well-defined conditions.

experimental_workflow cluster_exp1 Experiment 1 cluster_exp2 Experiment 2 (Independent Replication) cluster_exp3 Experiment 3 (Independent Replication) Exp1_Protocol Standardized Protocol Exp1_Execution Execution Exp1_Protocol->Exp1_Execution Exp1_Data Data Collection Exp1_Execution->Exp1_Data Exp1_Analysis Data Analysis Exp1_Data->Exp1_Analysis Exp1_Result Result 1 Exp1_Analysis->Exp1_Result Compare Compare Results Exp1_Result->Compare Exp2_Protocol Standardized Protocol Exp2_Execution Execution Exp2_Protocol->Exp2_Execution Exp2_Data Data Collection Exp2_Execution->Exp2_Data Exp2_Analysis Data Analysis Exp2_Data->Exp2_Analysis Exp2_Result Result 2 Exp2_Analysis->Exp2_Result Exp2_Result->Compare Exp3_Protocol Standardized Protocol Exp3_Execution Execution Exp3_Protocol->Exp3_Execution Exp3_Data Data Collection Exp3_Execution->Exp3_Data Exp3_Analysis Data Analysis Exp3_Data->Exp3_Analysis Exp3_Result Result 3 Exp3_Analysis->Exp3_Result Exp3_Result->Compare Conclusion Conclusion on Reproducibility Compare->Conclusion

Caption: Logical workflow for assessing the reproducibility of experimental results.

Conclusion and Future Directions

The current body of scientific literature does not provide sufficient data to conduct a meaningful comparison of the reproducibility of experimental results for Prinomide. The information available is largely descriptive and lacks the quantitative and replicative studies necessary for a robust assessment. While the related compound, Linomide, has been the subject of more research, direct comparative and reproducibility studies are still needed.

For researchers, scientists, and drug development professionals, this highlights a critical gap in the understanding of Prinomide. Future research should prioritize:

  • Independent replication of any preliminary findings for Prinomide.

  • Direct, head-to-head comparative studies of Prinomide against established alternatives.

  • Publication of detailed experimental protocols to facilitate reproducibility.

  • Clear and transparent reporting of all experimental data, including both positive and negative results.

Until such data becomes available, any consideration of Prinomide in a research or drug development context should be approached with significant caution. The principles of rigor and reproducibility must be upheld to ensure the validity and translational potential of preclinical research.

References

Safety Operating Guide

Proper Disposal of Prinomide Tromethamine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the proper disposal of Prinomide Tromethamine, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

I. Pre-Disposal Hazard Assessment

Before initiating any disposal procedures, a thorough hazard assessment is paramount. This compound, a potent pharmacologically active material, may pose risks such as fertility or fetal damage and cause organ damage.

Key Hazard Information:

Hazard CategoryDescription
Reproductive Toxicity May damage fertility or the unborn child.[1]
Organ Toxicity Causes damage to organs, specifically the cardiovascular system.[1]
Handling Precautions Potent pharmacologically active material; occupational exposure to small amounts may cause physiological effects.[1]

II. Personal Protective Equipment (PPE)

All personnel involved in the handling and disposal of this compound must wear appropriate personal protective equipment (PPE) to minimize exposure risk.

Recommended PPE:

EquipmentSpecification
Gloves Chemical-resistant gloves (e.g., nitrile).
Eye Protection Safety glasses with side shields or goggles.[1]
Lab Coat Standard laboratory coat to protect skin and clothing.
Respiratory Protection If handling powders or creating aerosols, use a NIOSH-approved respirator.

III. Step-by-Step Disposal Protocol

Disposal of this compound and its containers must be conducted in accordance with all applicable local, regional, and national regulations.[1][2][3] It is the responsibility of the waste generator to classify the waste accurately.[1][4]

  • Segregation of Waste:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

    • Segregate solid waste (e.g., contaminated labware, PPE) from liquid waste.

  • Containerization:

    • Use a dedicated, properly labeled, and leak-proof container for this compound waste.

    • The container must be clearly marked as "Hazardous Waste" and should include the chemical name ("this compound").

    • Ensure the container is kept closed when not in use.[2]

  • Handling Spills:

    • In the event of a spill, avoid generating dust.[1][4]

    • Carefully sweep or vacuum up spilled solid material and place it in the designated hazardous waste container.[1][4]

    • Clean the spill area thoroughly to remove any residual contamination.[1][4]

    • Avoid discharging any spilled material into drains, water courses, or onto the ground.[1][4]

  • Disposal of Empty Containers:

    • Empty containers may retain product residue and should be treated as hazardous waste.[4]

    • Follow label warnings even after the container is empty.[4] Do not rinse empty containers into the sewer system.

  • Final Disposal:

    • Store the sealed waste container in a designated, secure area, such as a satellite accumulation area, until it is collected by a licensed chemical disposal agency.[2]

    • Arrange for pickup and disposal through your institution's EHS office or a certified hazardous waste management company.

IV. Experimental Workflow & Disposal Pathway

The following diagram illustrates the logical workflow for the proper handling and disposal of this compound in a laboratory setting.

cluster_prep Preparation & Handling cluster_waste_gen Waste Generation cluster_disposal Disposal Protocol cluster_final Final Disposition start Start: Receive this compound ppe Don Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) start->ppe handling Handle in Designated Area (e.g., Fume Hood) ppe->handling use Use in Experiment handling->use spill Spill Occurs handling->spill waste_gen Generate Waste (Unused material, contaminated items, empty containers) use->waste_gen use->spill segregate Segregate Waste (Solid vs. Liquid) waste_gen->segregate containerize Place in Labeled, Sealed Hazardous Waste Container segregate->containerize store Store in Secure Satellite Accumulation Area containerize->store spill_protocol Follow Spill Protocol: 1. Contain & Clean 2. Collect in Waste Container spill->spill_protocol Yes spill_protocol->containerize pickup Arrange Pickup by Licensed Waste Disposal Company store->pickup end End: Compliant Disposal pickup->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Operational Protocols for Handling Prinomide Tromethamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide furnishes critical safety and logistical information for the laboratory handling of Prinomide Tromethamine, a substance that should be managed as a potentially hazardous chemical. Adherence to these protocols is imperative for minimizing exposure risk and ensuring a safe research environment. The following procedures provide a step-by-step framework for the safe handling, use, and disposal of this compound and associated materials.

Personal Protective Equipment (PPE)

The primary defense against chemical exposure is the consistent and correct use of appropriate Personal Protective Equipment (PPE). The required level of PPE is contingent upon the specific handling task. All PPE should be rated for use with hazardous chemicals.

TaskGlovesGownEye/Face ProtectionRespiratory Protection
Receiving and Unpacking Chemotherapy-rated gloves (ASTM D6978). Change every 30 minutes or if contaminated.[1]Disposable, low-permeability gown.[1][2]Safety glasses with side shields.A full-face, powered air-purifying respirator (PAPR) may be necessary if there is a risk of aerosolization or if the package is damaged.[1]
Compounding/Preparation Double pair of chemotherapy-rated gloves.[2]Disposable, solid-front gown resistant to chemical permeation.[2]Safety goggles and a face shield to protect against splashes.Required if not handled within a certified biological safety cabinet (BSC) or other containment primary engineering control (C-PEC). An N95 respirator or higher may be appropriate.
Administration/In-vitro Use Double pair of chemotherapy-rated gloves.[2]Disposable, solid-front gown.[2]Safety goggles or a face shield.Not typically required if performed within a C-PEC.
Waste Handling and Disposal Single or double pair of chemotherapy-rated gloves, depending on the nature of the waste.[1][2]A disposable gown should be worn when handling bulk waste.Safety goggles are recommended if there is a risk of splashing.Not generally required.
Spill Cleanup Double pair of chemotherapy-rated gloves.Disposable, chemical-resistant gown.Safety goggles and a face shield.A respirator appropriate for the scale and nature of the spill should be used.

Operational and Disposal Plans

Handling Procedures:

  • Preparation: All handling of this compound should occur in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[2]

  • Personal Hygiene: Always wash hands thoroughly with soap and water before donning and after removing gloves.[1][2] Avoid eating, drinking, or applying cosmetics in areas where this chemical is handled.[2]

  • Gloving: When wearing double gloves, one pair should be worn under the gown cuff and the second pair over the cuff.[2] Gloves should be changed regularly, at least every 30-60 minutes, or immediately if they become torn, punctured, or contaminated.[1][2]

Disposal Plan:

  • Contaminated Materials: All disposable PPE (gloves, gowns, etc.) and any materials that come into contact with this compound should be considered trace chemotherapy waste.[1]

  • Waste Containers: Dispose of contaminated materials in a designated, clearly labeled, and sealed biohazard or chemotherapy waste container.[1]

  • Bulk Waste: For larger quantities of waste, consult your institution's environmental health and safety (EHS) office for specific disposal protocols.

Experimental Protocols

Detailed experimental protocols must be developed and reviewed by the principal investigator and the institutional EHS office prior to the commencement of any research involving this compound. These protocols should incorporate the safety measures outlined in this document and be specific to the procedures being performed.

Visual Workflow for Handling this compound

Prinomide_Tromethamine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_area Prepare Handling Area (e.g., BSC, Fume Hood) prep_ppe->prep_area receive Receive and Unpack prep_area->receive compound Compound or Prepare Solution receive->compound administer Administer/Use in Experiment compound->administer dispose_ppe Doff and Dispose of PPE administer->dispose_ppe dispose_waste Dispose of Contaminated Materials dispose_ppe->dispose_waste clean_area Clean and Decontaminate Work Area dispose_waste->clean_area

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Prinomide Tromethamine
Reactant of Route 2
Prinomide Tromethamine

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.